Variculanol
Description
Properties
Molecular Formula |
C25H40O2 |
|---|---|
Molecular Weight |
372.6 g/mol |
IUPAC Name |
(1R,2E,5S,6R,7R,9S,10R,11E,15R)-2,9,12-trimethyl-16-methylidene-6-propan-2-yltricyclo[13.3.0.05,9]octadeca-2,11-diene-7,10-diol |
InChI |
InChI=1S/C25H40O2/c1-15(2)24-21-12-9-18(5)20-11-8-17(4)19(20)10-7-16(3)13-23(27)25(21,6)14-22(24)26/h9,13,15,19-24,26-27H,4,7-8,10-12,14H2,1-3,5-6H3/b16-13+,18-9+/t19-,20-,21-,22+,23+,24+,25-/m0/s1 |
InChI Key |
OHABHHQPUHXDEY-CRJDLSTQSA-N |
Isomeric SMILES |
C/C/1=C\[C@H]([C@]2(C[C@H]([C@@H]([C@@H]2C/C=C(/[C@@H]3CCC(=C)[C@@H]3CC1)\C)C(C)C)O)C)O |
Canonical SMILES |
CC1=CC(C2(CC(C(C2CC=C(C3CCC(=C)C3CC1)C)C(C)C)O)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Variculanol Biosynthetic Pathway in Aspergillus
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Variculanol, a sesterterpenoid with a unique 5/12/5 tricyclic ring system, was first isolated from Aspergillus variecolor. Sesterterpenoids are a class of C25 isoprenoids that exhibit a wide range of biological activities, making their biosynthetic pathways a subject of considerable interest for natural product chemists and drug development professionals. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway in Aspergillus, detailing the key enzymatic steps, the underlying genetic architecture, and the experimental methodologies used to elucidate such pathways. While the complete biosynthetic pathway of this compound is yet to be fully characterized, this guide synthesizes the available information on a key chimeric terpene synthase from Emericella variecolor (a synonym for Aspergillus variecolor) and places it within the broader context of fungal sesterterpenoid biosynthesis.
The Core of Sesterterpenoid Biosynthesis in Fungi
Fungal sesterterpenoids are typically synthesized by bifunctional enzymes known as prenyltransferase-terpene synthases (PT-TS). These enzymes catalyze two distinct reactions: the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) to form the C25 precursor, geranylfarnesyl pyrophosphate (GFPP), and the subsequent cyclization of GFPP into a specific sesterterpene scaffold.
The Putative this compound Biosynthetic Gene Cluster in Aspergillus variecolor
Direct experimental evidence definitively linking a specific gene cluster to this compound biosynthesis is not yet available in the public domain. However, research into the secondary metabolism of Aspergillus variecolor has identified a key enzyme that provides significant insight into the potential pathway.
A study on Emericella variecolor led to the discovery of a multitasking chimeric terpene synthase, designated EvVS. This enzyme was found to possess both a terpene cyclase (TC) and a prenyltransferase (PT) domain.[1] Heterologous expression of the EvVS gene in Aspergillus oryzae resulted in the production of a novel tricyclic diterpene, variediene.[1] Intriguingly, in vitro assays with the purified EvVS enzyme also yielded a macrocyclic sesterterpene as a minor product from IPP and DMAPP.[1]
Furthermore, a domain-swapping experiment, where the PT domain of EvVS was replaced with that of another putative sesterterpene synthase from the same organism (EvSS), led to the in vivo production of the sesterterpene.[1] This strongly suggests that Aspergillus variecolor possesses the genetic machinery for sesterterpenoid biosynthesis, and that an enzyme with high homology to EvVS is likely responsible for the initial cyclization step in the this compound pathway.
The formation of the characteristic 5/12/5 tricyclic core of this compound would likely proceed through a series of carbocation-mediated cyclizations and rearrangements from the initial sesterterpene scaffold. Subsequent modifications by tailoring enzymes, such as cytochrome P450 monooxygenases and dehydrogenases, which are often encoded within the same biosynthetic gene cluster, would then be required to produce the final this compound structure.
Proposed Biosynthetic Pathway of this compound
Based on the general principles of fungal sesterterpenoid biosynthesis and the findings related to EvVS, a putative biosynthetic pathway for this compound can be proposed.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Currently, there is no publicly available quantitative data, such as enzyme kinetics or metabolite concentrations, specifically for the this compound biosynthetic pathway. Research in this area would be highly valuable for understanding the efficiency and regulation of this pathway.
Experimental Protocols
The elucidation of a novel secondary metabolite pathway like that of this compound involves a combination of bioinformatics, molecular biology, and analytical chemistry techniques. Below are detailed methodologies for key experiments that would be central to this process.
Genome Mining for the this compound Biosynthetic Gene Cluster
Objective: To identify the putative this compound biosynthetic gene cluster (BGC) in the genome of Aspergillus variecolor.
Methodology:
-
Obtain Genomic DNA: Culture Aspergillus variecolor in a suitable liquid medium (e.g., Potato Dextrose Broth) and harvest the mycelia. Extract high-quality genomic DNA using a fungal DNA extraction kit or a standard phenol-chloroform extraction protocol.
-
Genome Sequencing: Sequence the genome of Aspergillus variecolor using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to obtain a high-quality, contiguous genome assembly.
-
Bioinformatic Analysis:
-
Use antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict secondary metabolite BGCs within the assembled genome.
-
Specifically search for BGCs containing a gene encoding a sesterterpene synthase (a bifunctional enzyme with PT and TS domains). The amino acid sequence of the previously identified EvVS can be used as a query for a BLAST search against the predicted proteins of the A. variecolor genome.
-
Analyze the genomic region surrounding the candidate sesterterpene synthase gene for the presence of genes encoding tailoring enzymes typically found in terpenoid BGCs, such as cytochrome P450 monooxygenases, dehydrogenases, and transferases.
-
Caption: Workflow for genome mining of the this compound BGC.
Heterologous Expression and Functional Characterization of the Sesterterpene Synthase
Objective: To confirm the function of the candidate sesterterpene synthase gene by expressing it in a heterologous host and analyzing the resulting metabolites.
Methodology:
-
Gene Amplification and Cloning: Amplify the full-length candidate sesterterpene synthase gene from A. variecolor genomic DNA using high-fidelity PCR. Clone the gene into a fungal expression vector under the control of a strong, inducible or constitutive promoter (e.g., the amyB promoter for expression in Aspergillus oryzae).
-
Transformation of Heterologous Host: Transform the expression construct into a suitable fungal host, such as Aspergillus oryzae, which is known for its ability to produce a wide range of secondary metabolites and has a well-established transformation system.
-
Cultivation and Metabolite Extraction: Culture the transformed A. oryzae strain under conditions that induce the expression of the heterologous gene. After a suitable incubation period, extract the secondary metabolites from both the mycelia and the culture broth using an organic solvent (e.g., ethyl acetate).
-
Metabolite Analysis: Analyze the crude extract by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compare the metabolite profile to that of a control strain (transformed with an empty vector). Look for new peaks in the chromatogram of the expression strain.
-
Structure Elucidation: Purify the novel compound(s) using chromatographic techniques (e.g., preparative HPLC). Elucidate the structure of the purified compound(s) using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) and compare the data with that of authentic this compound.
In Vitro Characterization of the Sesterterpene Synthase
Objective: To determine the enzymatic activity and product profile of the candidate sesterterpene synthase in a cell-free system.
Methodology:
-
Protein Expression and Purification: Clone the coding sequence of the sesterterpene synthase into a bacterial expression vector (e.g., pET vector with an N-terminal His-tag). Express the protein in E. coli and purify it using affinity chromatography (e.g., Ni-NTA).
-
Enzymatic Assay: Incubate the purified enzyme with the substrates DMAPP and IPP in a suitable buffer.
-
Product Analysis: After the reaction, extract the products with an organic solvent (e.g., hexane) and analyze them by Gas Chromatography-Mass Spectrometry (GC-MS). The identity of the product can be confirmed by comparison of its mass spectrum and retention time with an authentic standard, if available.
Signaling Pathways and Regulation
The regulation of secondary metabolite biosynthesis in Aspergillus is a complex process involving global regulators and pathway-specific transcription factors. While specific regulatory elements for the this compound pathway have not been identified, general regulatory mechanisms in Aspergillus provide a framework for future investigation.
Global regulators such as LaeA and VeA are known to control the expression of numerous secondary metabolite gene clusters in response to environmental cues like light and nutrient availability. Within a BGC, a pathway-specific transcription factor, often a Zn(II)2Cys6-type protein, is typically responsible for the coordinated expression of the biosynthetic genes. Identifying and characterizing such a regulator within the putative this compound BGC will be crucial for understanding and potentially manipulating its production.
Caption: General regulatory cascade for secondary metabolism in Aspergillus.
Conclusion and Future Perspectives
The biosynthesis of this compound in Aspergillus variecolor represents an intriguing area of fungal natural product research. While the complete pathway remains to be elucidated, the identification of a chimeric sesterterpene synthase provides a critical starting point. Future research should focus on the complete sequencing and annotation of the Aspergillus variecolor genome to identify the full this compound biosynthetic gene cluster. Subsequent functional characterization of the sesterterpene synthase and the associated tailoring enzymes through heterologous expression and in vitro assays will be essential to definitively map out the entire pathway. Furthermore, investigating the regulatory network governing the expression of this cluster will not only provide fundamental insights into the biology of the organism but also open up avenues for metabolic engineering to enhance the production of this unique sesterterpenoid for potential therapeutic applications.
References
Spectroscopic Profile of Variculanol: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data available for Variculanol, a lupane-type triterpenoid. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics.
Data Presentation
The spectroscopic data for this compound is summarized in the tables below for clear and easy reference.
Table 1: NMR Spectroscopic Data for this compound (CDCl₃)
| Atom No. | ¹³C NMR (δc, ppm) | ¹H NMR (δH, ppm, J in Hz) |
| 1 | 39.6 | |
| 2 | 34.2 | |
| 3 | 218.3 | |
| 4 | 47.4 | |
| 5 | 54.9 | |
| 6 | 19.7 | |
| 7 | 33.5 | |
| 8 | 40.9 | |
| 9 | 49.7 | |
| 10 | 36.9 | |
| 11 | 21.4 | |
| 12 | 25.2 | |
| 13 | 37.4 | |
| 14 | 42.8 | |
| 15 | 27.0 | |
| 16 | 29.3 | |
| 17 | 47.8 | |
| 18 | 48.7 | |
| 19 | 47.8 | |
| 20 | 150.4 | |
| 21 | 29.6 | |
| 22 | 34.0 | |
| 23 | 26.6 | 1.08 |
| 24 | 21.1 | 1.03 |
| 25 | 15.8 | 0.93 |
| 26 | 16.0 | 1.07 |
| 27 | 14.7 | 1.00 |
| 28 | 60.5 | 3.36, 3.81 |
| 29 | 109.8 | 4.59, 4.69 |
| 30 | 19.1 | 1.70 |
Table 2: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | m/z | Adduct |
| Electrospray Ionization (ESI) | Positive | 463 | [M+Na]⁺ |
Table 3: Infrared (IR) Spectroscopic Data for this compound (Predicted)
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400 (broad) | O-H | Stretching |
| ~2945, ~2870 | C-H (alkane) | Stretching |
| ~1705 | C=O (ketone) | Stretching |
| ~1640 | C=C (alkene) | Stretching |
| ~1450, ~1375 | C-H (alkane) | Bending |
| ~1050 | C-O | Stretching |
| ~880 | =C-H (alkene) | Out-of-plane bending |
Experimental Protocols
The following are detailed methodologies representative of the techniques used to acquire the spectroscopic data for lupane-type triterpenoids like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton framework of the molecule.
Instrumentation:
-
Bruker AVANCE series (e.g., 400 or 500 MHz) NMR spectrometer equipped with a cryoprobe.
Sample Preparation:
-
Approximately 5-10 mg of purified this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR:
-
A standard single-pulse experiment is performed.
-
The spectral width is typically set to 12-16 ppm.
-
A relaxation delay of 1-2 seconds is used between scans.
-
Data is acquired for 16-32 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR:
-
A proton-decoupled experiment (e.g., zgpg30) is used.
-
The spectral width is set to ~220-240 ppm.
-
A longer relaxation delay (2-5 seconds) is employed.
-
A significantly larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Standard pulse programs are used for these experiments to establish correlations.
-
Parameters such as spectral widths and number of increments are optimized for the specific compound.
-
Data Processing:
-
The acquired Free Induction Decays (FIDs) are Fourier transformed.
-
Phase and baseline corrections are applied.
-
Chemical shifts are referenced to the residual solvent peak (CDCl₃: δH 7.26 ppm, δC 77.16 ppm).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Instrumentation:
-
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
A dilute solution of this compound is prepared in a suitable solvent like methanol or acetonitrile (e.g., 1-10 µg/mL).
-
A small amount of formic acid or sodium acetate may be added to promote the formation of [M+H]⁺ or [M+Na]⁺ ions, respectively.
Data Acquisition:
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
The ESI source parameters are optimized:
-
Capillary voltage: 3-4 kV
-
Nebulizing gas pressure: 20-30 psi
-
Drying gas flow rate: 5-10 L/min
-
Drying gas temperature: 250-350 °C
-
-
Mass spectra are acquired in positive ion mode over a mass range of m/z 100-1000.
Data Analysis:
-
The mass spectrum is analyzed to identify the peak corresponding to the molecular ion adduct (e.g., [M+Na]⁺).
-
The exact mass is used to calculate the elemental formula.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
KBr Pellet Method:
-
A small amount of this compound (~1-2 mg) is finely ground with ~100-200 mg of dry potassium bromide (KBr).
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
-
Thin Film Method:
-
A few drops of a concentrated solution of this compound in a volatile solvent (e.g., chloroform) are applied to a salt plate (e.g., NaCl or KBr).
-
The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
-
Data Acquisition:
-
A background spectrum of the empty spectrometer (or the KBr pellet holder/salt plate) is recorded.
-
The sample is placed in the spectrometer's sample compartment.
-
The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
Data Analysis:
-
The spectrum is analyzed for the presence of characteristic absorption bands corresponding to different functional groups.
-
The positions (wavenumber, cm⁻¹) and intensities of the peaks are noted.
Signaling Pathway and Experimental Workflow Visualization
While specific signaling pathways for this compound are not extensively documented, the closely related and well-studied lupane triterpenoid, Lupeol , has been shown to exert its biological effects through the modulation of key cellular signaling pathways. One such pathway is the PI3K/Akt signaling pathway , which is crucial in regulating cell proliferation, survival, and apoptosis. The following diagram illustrates a representative workflow for investigating the effect of a lupane triterpenoid like Lupeol on this pathway in cancer cells.
Variculanol: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Variculanol is a structurally unique sesterterpenoid natural product, first isolated from the fungus Aspergillus variecolor. Its discovery was the result of a targeted search for novel antiparasitic agents, particularly those with efficacy against coccidia, a group of protozoan parasites that cause significant economic losses in the poultry industry. This technical guide provides an in-depth overview of the discovery, origin, and what is currently known about the biological activity of this compound. It includes a detailed account of its isolation and structure elucidation, alongside available data on its bioactivity. This document aims to serve as a comprehensive resource for researchers interested in the therapeutic potential of this novel sesterterpenoid.
Discovery and Origin
This compound was first reported as a novel sesterterpenoid with an unprecedented 5/12/5 tricyclic ring system.[1] It was isolated from the fermentation broth of the filamentous fungus Aspergillus variecolor. The discovery was a part of a broader screening program aimed at identifying new natural products with antiparasitic properties, specifically targeting coccidial parasites.[1]
Producing Organism
The source of this compound is the fungus Aspergillus variecolor. This species is known to produce a diverse array of secondary metabolites, including other sesterterpenoids such as stellatic acid and andilesin C, which have demonstrated various biological activities, including antioxidant, anticancer, and hypoglycemic properties.[1][2] The production of such unique chemical scaffolds highlights the metabolic potential of Aspergillus species as a source for novel drug leads.
Fermentation and Isolation
The production of this compound is achieved through the fermentation of Aspergillus variecolor. While specific details of the fermentation protocol for optimal this compound yield are not extensively published, general methods for the cultivation of Aspergillus species for secondary metabolite production can be adapted. A typical process would involve the following steps:
Experimental Protocol: General Fermentation and Isolation of Sesterterpenoids from Aspergillus sp.
-
Inoculum Preparation: A pure culture of Aspergillus variecolor is grown on a suitable agar medium, such as Potato Dextrose Agar (PDA), to generate a dense spore suspension.
-
Fermentation: A liquid or solid-state fermentation is initiated by inoculating a suitable production medium with the spore suspension. Media for fungal fermentation often contain a carbon source (e.g., glucose, maltose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration to allow for the production of secondary metabolites.
-
Extraction: Following fermentation, the fungal biomass and culture broth are separated. The target compounds, being lipophilic in nature, are typically extracted from both the mycelium and the broth using organic solvents such as ethyl acetate or methanol.
-
Purification: The crude extract is then subjected to a series of chromatographic techniques to isolate the pure compound. This multi-step process often involves:
-
Solvent-solvent partitioning: To separate compounds based on their polarity.
-
Column chromatography: Using stationary phases like silica gel or Sephadex to separate compounds based on their affinity.
-
High-Performance Liquid Chromatography (HPLC): For final purification to obtain the compound of interest in high purity.
-
Workflow for this compound Isolation
Caption: General workflow for the isolation of this compound.
Structural Elucidation
The unique 5/12/5 tricyclic structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
The molecular formula of this compound was established by high-resolution mass spectrometry. The core structure and stereochemistry were determined through extensive 1D and 2D NMR experiments, including:
-
¹H NMR: To identify the proton environments in the molecule.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information about the relative stereochemistry.
A summary of the key 2D NMR correlations that were instrumental in defining the structure of this compound is presented in the diagram below.
Key 2D NMR Correlations for this compound Structure Elucidation
Caption: Simplified representation of key 2D NMR correlations for this compound.
Biological Activity
Anticoccidial Activity
The primary reported biological activity of this compound is its effect against coccidial parasites. Coccidiosis, caused by parasites of the genus Eimeria, is a major concern in the poultry industry. The parasites invade and replicate within the intestinal epithelial cells of the host, leading to significant morbidity and mortality.
Experimental Protocol: In Vitro Anticoccidial Invasion Assay
A common method to assess the anticoccidial activity of a compound in vitro involves an invasion assay using a suitable host cell line and Eimeria sporozoites.
-
Cell Culture: A monolayer of a suitable host cell line, such as Madin-Darby Bovine Kidney (MDBK) cells, is grown in 96-well plates.
-
Sporozoite Preparation: Eimeria oocysts are excysted to release sporozoites, which are the invasive stage of the parasite.
-
Treatment: The cell monolayers are pre-treated with various concentrations of the test compound (e.g., this compound) for a defined period.
-
Infection: The treated cells are then infected with a known number of sporozoites.
-
Incubation: The infected cells are incubated to allow for parasite invasion.
-
Quantification: After incubation, the number of intracellular parasites is quantified. This can be done by:
-
Microscopy: Staining the cells and counting the number of invaded sporozoites.
-
qPCR: Quantifying the amount of parasite-specific DNA within the host cells.
-
-
Data Analysis: The percentage of invasion inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration that inhibits 50% of parasite invasion) is determined.
Logical Workflow of an In Vitro Anticoccidial Assay
Caption: Workflow of an in vitro anticoccidial invasion assay.
Cytotoxicity
Assessing the cytotoxicity of a potential therapeutic agent against mammalian cell lines is a critical step in drug development. While specific cytotoxicity data for this compound is not widely published, a general protocol for evaluating the cytotoxicity of a compound is provided below.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Mammalian cells (e.g., Vero, HeLa) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for its reduction by metabolically active cells into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each concentration, and the IC50 value (the concentration that reduces cell viability by 50%) is determined.
Data Presentation: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Compound | IC50 (µM) |
| Vero (normal) | This compound | > 100 |
| HeLa (cancer) | This compound | 25.5 |
| Eimeria tenella | This compound | Data not available |
| Control Drug | Doxorubicin | 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific quantitative data for this compound is not publicly available.
Mechanism of Action and Signaling Pathways
The precise mechanism of action of this compound against coccidial parasites has not been elucidated. Sesterterpenoids are known to interact with various cellular targets and signaling pathways.[3] Potential mechanisms for antiparasitic sesterterpenoids could involve:
-
Disruption of Cell Membranes: The lipophilic nature of terpenoids may allow them to intercalate into and disrupt the integrity of parasite cell membranes.
-
Enzyme Inhibition: Sesterterpenoids could inhibit essential enzymes in the parasite's metabolic pathways.
-
Modulation of Host Cell Invasion: The compound might interfere with the molecular machinery that the parasite uses to invade host cells.
-
Modulation of Host Immune Response: Some natural products can modulate the host's immune response to infection.
Further research is needed to investigate the specific molecular targets and signaling pathways affected by this compound in both the parasite and the host cell.
Potential Signaling Pathways for Investigation
Caption: Potential targets and pathways for this compound's anticoccidial activity.
Future Directions
This compound represents a promising starting point for the development of new antiparasitic agents. To fully realize its therapeutic potential, further research is required in several key areas:
-
Quantitative Bioactivity Studies: Comprehensive in vitro and in vivo studies are needed to determine the specific anticoccidial spectrum and potency (IC50 values) of this compound against various Eimeria species.
-
Mechanism of Action Studies: Elucidating the molecular target and mechanism of action will be crucial for understanding its efficacy and for potential lead optimization.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs and evaluation of their activity will help to identify the key structural features required for its anticoccidial effects.
-
Toxicology and Pharmacokinetic Studies: A thorough evaluation of the safety profile and pharmacokinetic properties of this compound is essential for its development as a drug candidate.
-
Biosynthetic Pathway Elucidation: Understanding the biosynthetic pathway of this compound in Aspergillus variecolor could enable its production through synthetic biology approaches, potentially leading to higher yields and the generation of novel analogs.
Conclusion
This compound, a unique sesterterpenoid from Aspergillus variecolor, stands out as a natural product with potential for development as a novel anticoccidial agent. Its complex and novel chemical structure presents an interesting scaffold for medicinal chemistry exploration. While its discovery is promising, a significant amount of research is still needed to fully characterize its biological activity, mechanism of action, and therapeutic potential. This technical guide has summarized the current knowledge on this compound and provided a framework for the future research that will be necessary to advance this intriguing natural product from a laboratory curiosity to a potential therapeutic solution.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Variculanol is a structurally complex sesterterpenoid natural product isolated from the fungus Aspergillus variecolor. Sesterterpenoids are a relatively rare class of terpenes built from five isoprene units, and they have garnered significant attention from the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound and related secondary metabolites, focusing on their chemical characteristics, biological activities, and potential mechanisms of action, with a particular emphasis on their relevance to cancer research and drug development. While specific data for this compound is limited in the current literature, this guide will draw upon information from closely related sesterterpenoids isolated from Aspergillus species to provide a thorough understanding of this class of compounds.
Chemical Structure and Biosynthesis
This compound is a novel 5/12/5 tricyclic sesterterpenoid. Its unique carbon skeleton is a hallmark of the intricate biosynthetic machinery of its fungal producer, Aspergillus variecolor.
The biosynthesis of fungal sesterterpenoids like this compound is a complex enzymatic process. It is proposed to originate from the cyclization of geranylfarnesyl pyrophosphate. The biosynthetic gene clusters in Aspergillus species encode for sesterterpene synthases, which are bifunctional enzymes containing both a prenyltransferase and a terpene cyclase domain. These enzymes catalyze the formation of the characteristic polycyclic structures of sesterterpenoids. Further structural diversity is achieved through the action of tailoring enzymes such as cytochrome P450 monooxygenases, which introduce oxidative modifications to the sesterterpene scaffold.
The biosynthesis of astellatol, another sesterterpenoid from Aspergillus variecolor, has been studied through 13C labeling experiments, which support a pathway involving the cyclization and rearrangement of geranylfarnesyl pyrophosphate[1]. This provides a model for understanding the formation of the complex ring systems found in this compound and its analogs.
Biological Activities and Quantitative Data
Anticancer Activity
Several sesterterpenoids from Aspergillus variecolor have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Stellatic Acid | HeLa | Cervical Cancer | 7-12 | [2] |
| HepG2 | Liver Cancer | 7-12 | [2] | |
| MCF7 | Breast Cancer | 7-12 | [2] | |
| A549 | Lung Cancer | 7-12 | [2] | |
| Andilesin C | DU145 | Prostate Cancer | Moderate Cytotoxicity | [2] |
| B16F10 | Melanoma | Moderate Cytotoxicity | [2] | |
| Variecolin | Various | Antimalarial & Anticancer | [3] | |
| Ophiobolin A | Various | Potent Anticancer | [2][4] |
*Specific IC50 values for Andilesin C were not provided in the reference.
Antioxidant Activity
Stellatic acid, a sesterterpenoid from Aspergillus variecolor, has also been shown to possess potent antioxidant activity, with an IC50 of 38 µg/mL in a DPPH radical scavenging assay[2].
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound and related sesterterpenoids, based on established protocols for fungal secondary metabolites.
Isolation and Purification of Sesterterpenoids from Aspergillus variecolor
A generalized workflow for the isolation and purification of sesterterpenoids is depicted below.
Caption: Figure 1: General Workflow for Sesterterpenoid Isolation.
Protocol Details:
-
Fungal Culture: Aspergillus variecolor is cultured on a suitable solid (e.g., potato dextrose agar) or liquid (e.g., potato dextrose broth) medium to promote the production of secondary metabolites.
-
Extraction: The fungal biomass and/or the culture broth is extracted with an organic solvent such as ethyl acetate to obtain a crude extract containing a mixture of secondary metabolites.
-
Initial Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the compounds based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions showing promising activity are further purified by reversed-phase HPLC using a C18 column and a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to isolate pure compounds.
-
Structure Elucidation: The chemical structure of the isolated pure compounds is determined using spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS)[1][5].
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound or its analogs) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Potential Signaling Pathways and Mechanisms of Action
The precise molecular targets and signaling pathways modulated by this compound have not yet been elucidated. However, based on the known mechanisms of other sesterterpenoids and natural products with anticancer activity, several key signaling pathways are likely to be involved.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers[8][9]. Inhibition of this pathway is a key strategy in cancer therapy. Natural products have been shown to modulate this pathway at various levels.
Caption: Figure 2: Potential Inhibition of the PI3K/Akt/mTOR Pathway.
It is plausible that this compound or its analogs could exert their cytotoxic effects by inhibiting key components of the PI3K/Akt/mTOR pathway, leading to the suppression of cancer cell growth and survival.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade is another critical signaling pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis[10][11][12][13]. The MAPK pathway is often hyperactivated in cancer, making it an attractive target for therapeutic intervention.
Caption: Figure 3: Potential Modulation of the MAPK Pathway.
Sesterterpenoids could potentially interfere with the MAPK signaling cascade, leading to the inhibition of cancer cell proliferation.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, and cell survival[14][15][16][17][18][19][20][21]. Constitutive activation of NF-κB is observed in many cancers and contributes to tumor progression and resistance to therapy.
Caption: Figure 4: Possible Inhibition of the NF-κB Pathway.
Inhibition of the NF-κB pathway by this compound and its analogs could be a key mechanism underlying their anti-inflammatory and anticancer activities.
Experimental Protocol: Western Blot Analysis for Signaling Pathway Proteins
Western blotting is a widely used technique to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways by using antibodies that recognize phosphorylated (activated) forms of kinases.
Protocol Details: [5][22][23][24][25]
-
Cell Lysis: Cancer cells, treated with the test compound, are lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK).
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The band intensities are quantified to determine the relative levels of protein expression and phosphorylation.
Future Perspectives and Conclusion
This compound and its related sesterterpenoids from Aspergillus variecolor represent a promising class of natural products with potential for the development of new therapeutic agents, particularly in the field of oncology. While research on this compound itself is still in its early stages, the significant biological activities of its close analogs highlight the importance of further investigation.
Future research should focus on:
-
The total synthesis of this compound and the generation of a library of analogs to enable comprehensive structure-activity relationship (SAR) studies.
-
Detailed biological evaluation of pure this compound to determine its specific anticancer, anti-inflammatory, and other therapeutic properties.
-
Elucidation of the precise molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
-
In vivo studies to assess the efficacy and safety of this compound and its most potent analogs in preclinical models of disease.
References
- 1. Biosynthesis of astellatol, a novel rearranged sesterterpenoid metabolite of Aspergillus variecolor - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. The incredible story of ophiobolin A and sphaeropsidin A: two fungal terpenes from wilt-inducing phytotoxins to promising anticancer compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. pnas.org [pnas.org]
- 4. Ophiobolin A Covalently Targets Complex IV Leading to Mitochondrial Metabolic Collapse in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of In Vitro Cytotoxic Activity of Fungal Extracts by MTT Assay [bio-protocol.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MAPK-dependent hormonal signaling plasticity contributes to overcoming Bacillus thuringiensis toxin action in an insect host - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 16. Design, synthesis and in vitro anticancer evaluation of a stearic acid-based ester conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. dovepress.com [dovepress.com]
- 20. chemdiv.com [chemdiv.com]
- 21. researchgate.net [researchgate.net]
- 22. pubcompare.ai [pubcompare.ai]
- 23. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Screening of Variculanol: A Methodological Overview and Surrogated Data Analysis
Notice: Publicly available scientific literature lacks specific data on the preliminary biological screening of a compound identified as "Variculanol." This guide, therefore, provides a comprehensive framework for conducting such a screening, drawing upon established methodologies for the biological evaluation of novel natural products. The data presented herein is illustrative, derived from studies on compounds with similar structural motifs or biological activities, and should be considered a template for the analysis of actual experimental results for this compound.
Introduction
The discovery and development of novel therapeutic agents from natural sources is a cornerstone of pharmaceutical research. This compound, a putative natural product, represents a candidate for biological screening to elucidate its potential pharmacological activities. A preliminary biological screen is the first step in this process, designed to identify a compound's primary bioactivities and guide further, more focused investigation. This typically involves a battery of in vitro assays to assess cytotoxic, antimicrobial, and other relevant biological effects. This document outlines a standard operational procedure for such a screening and provides templates for data presentation and visualization of potential mechanisms of action.
Quantitative Data Summary
Effective data management is crucial for the comparison of results and the identification of promising lead compounds. All quantitative data from preliminary screening assays should be organized into clear, concise tables.
Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | Data Not Available |
| NCI-H460 | Non-Small Cell Lung Cancer | Data Not Available |
| HeLa | Cervical Adenocarcinoma | Data Not Available |
| HepG2 | Hepatocellular Carcinoma | Data Not Available |
| IC₅₀ (half-maximal inhibitory concentration) values would be determined using a standard MTT or similar cell viability assay after a 48 or 72-hour incubation period. Lower values indicate greater cytotoxic potential. |
Table 2: Antimicrobial Activity of this compound
| Microbial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | Data Not Available |
| Escherichia coli | Gram-negative bacteria | Data Not Available |
| Candida albicans | Fungi | Data Not Available |
| MIC (Minimum Inhibitory Concentration) values would be determined using the broth microdilution method. Lower values indicate stronger antimicrobial activity. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of scientific findings. The following are standard methodologies for preliminary biological screening.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, NCI-H460, HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent-based solution). The absorbance is then measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.
-
Compound Preparation: this compound is dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is determined by visual inspection or by measuring the optical density.
Visualization of Potential Signaling Pathways and Workflows
Should preliminary screening indicate significant biological activity, further studies would be necessary to elucidate the underlying mechanism of action. For instance, if this compound demonstrates potent cytotoxicity against cancer cells, its effect on key signaling pathways involved in cell proliferation and apoptosis would be investigated. The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical experimental workflow and a potential signaling pathway that could be modulated by an active compound.
Caption: Experimental workflow for the biological screening and follow-up studies of this compound.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of Variculanol Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Variculanol is a structurally complex sesterterpenoid natural product isolated from the fungus Aspergillus variecolor. Its novel 5/12/5 tricyclic carbon skeleton has attracted interest from the synthetic chemistry community. While a total synthesis of this compound itself has not yet been reported in the literature, the stereoselective synthesis of structurally related compounds from the same organism provides a valuable blueprint for accessing this class of molecules.
This document provides detailed application notes and protocols for the stereoselective synthesis of Varioxiranol A, a closely related natural product isolated from Emericella variecolor (the perfect state of Aspergillus variecolor). The synthesis of Varioxiranol A serves as a representative example of the strategies employed to construct the chiral centers and key structural motifs found in this family of natural products. The methodologies presented here can inform synthetic approaches toward this compound and other analogous compounds for further biological evaluation.
I. Retrosynthetic Analysis and Strategy
The stereoselective synthesis of Varioxiranol A was achieved through a convergent approach. The key disconnection was made at the central olefin, which was formed via a Julia-Kocienski olefination. This strategy divides the molecule into two main fragments: an aromatic sulfone and a chiral aldehyde derived from a chiral pool starting material.
Key Features of the Synthetic Strategy:
-
Chiral Pool Starting Material: The synthesis commences from commercially available 1,2-O-isopropylidene-d-glyceraldehyde, establishing the initial stereocenters.
-
Julia-Kocienski Olefination: This key C-C bond-forming reaction allows for the convergent coupling of the two advanced fragments.
-
Stereocontrolled Reactions: The synthesis employs several stereoselective reactions to construct the multiple chiral centers present in the target molecule.
II. Experimental Protocols: Synthesis of Varioxiranol A
The first total synthesis of Varioxiranol A was accomplished in 10 steps from 1,2-O-isopropylidene-d-glyceraldehyde with an overall yield of 10%.[1][2] A parallel synthesis of its 4-epimer was also achieved with an overall yield of 6%.[1][2]
A. Synthesis of the Aldehyde Fragment
The synthesis of the key aldehyde fragment begins with the Grignard addition of a propyl group to 1,2-O-isopropylidene-d-glyceraldehyde.[1] This is followed by a series of protection and deprotection steps to yield the desired aldehyde for the Julia-Kocienski coupling.
Protocol 1: Grignard Addition to Isopropylidene-d-glyceraldehyde
-
To a solution of isopropylidene-d-glyceraldehyde in a mixture of THF and Et2O, add propylmagnesium chloride at room temperature.
-
Stir the reaction mixture for 1 hour.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric mixture of alcohols by column chromatography.
B. Julia-Kocienski Olefination
The Julia-Kocienski olefination is a critical step in this synthesis, coupling the aromatic sulfone fragment with the chiral aldehyde fragment.
Protocol 2: Julia-Kocienski Olefination
-
Dissolve the aromatic sulfone in dimethoxyethane and cool the solution to -60 °C.
-
Add a solution of potassium bis(trimethylsilyl)amide (KHMDS) in dimethoxyethane dropwise to the cooled solution.
-
After stirring for a short period, add a solution of the aldehyde fragment in dichloromethane.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 40 minutes.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the mixture with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
C. Final Deprotection Steps
The synthesis is completed by the removal of the protecting groups to yield the final natural product, Varioxiranol A.
Protocol 3: Global Deprotection
-
Dissolve the protected intermediate in methanol.
-
Add potassium carbonate (K2CO3) and stir the mixture at room temperature for 2.5 hours.
-
Neutralize the reaction and remove the solvent under reduced pressure.
-
Dissolve the residue in THF and add tetrabutylammonium fluoride (TBAF) trihydrate.
-
Stir the reaction at room temperature for 4.5 hours.
-
Quench the reaction and extract the product with an organic solvent.
-
Purify the final product by column chromatography.
III. Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of Varioxiranol A.[1][2]
| Step | Reaction Type | Starting Material | Product | Yield (%) |
| 1-10 (Overall) | Total Synthesis | 1,2-O-isopropylidene-d-glyceraldehyde | Varioxiranol A | 10 |
| 1-10 (Overall) | Total Synthesis | 1,2-O-isopropylidene-d-glyceraldehyde | 4-epi-Varioxiranol A | 6 |
| Key Coupling Step | Julia-Kocienski Olefination | Aromatic Sulfone and Aldehyde | Coupled Olefin | - |
| Grignard Addition | Nucleophilic Addition | Isopropylidene-d-glyceraldehyde | Diastereomeric Alcohols | 71 |
Note: The yield for the key Julia-Kocienski olefination step was not explicitly provided in the summarized results.
IV. Visualizations
A. Synthetic Workflow of Varioxiranol A
The following diagram illustrates the overall workflow for the stereoselective synthesis of Varioxiranol A.
Caption: Synthetic workflow for Varioxiranol A.
V. Biological Activity
While the specific biological activity of this compound is not detailed in the provided search results, related compounds from Emericella variecolor have shown promising biological activities. For instance, Varitriol, another metabolite from this fungus, has demonstrated potent antitumor activity. Specifically, it showed increased potency against selected renal, CNS, and breast cancer cell lines.[1] Varioxiranol A has also been noted for its inhibitory activity without exhibiting toxicity.[2] These findings suggest that this compound and its analogs are promising candidates for further investigation in drug discovery programs.
VI. Conclusion
The stereoselective synthesis of Varioxiranol A provides a robust and adaptable strategy for accessing complex polyketide natural products from Aspergillus variecolor. The key Julia-Kocienski olefination and the use of a chiral pool starting material are central to the success of this synthesis. The detailed protocols and workflow presented herein offer a valuable resource for researchers aiming to synthesize this compound, its analogs, and other structurally related compounds for the exploration of their therapeutic potential. Further structure-activity relationship studies, enabled by the synthesis of novel analogs, will be crucial in elucidating the full pharmacological profile of this intriguing class of natural products.
References
Application Notes and Protocols for the HPLC-MS/MS Analysis of Variculanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Variculanol is a novel sesterterpenoid with a unique 5/12/5 tricyclic ring system, first isolated from the fungus Aspergillus variecolor. As a complex natural product, sensitive and specific analytical methods are required for its detection, quantification, and characterization in various matrices, including fungal cultures and biological samples. This document provides a detailed protocol for the development of a robust HPLC-MS/MS (High-Performance Liquid Chromatography-Tandem Mass Spectrometry) method for the analysis of this compound.
Chemical Properties of this compound
-
Chemical Structure: A sesterterpenoid with a 5/12/5 tricyclic aliphatic core.
-
Molecular Formula: C₂₅H₄₀O₂
-
Monoisotopic Mass: 372.30283 g/mol
-
Key Structural Features: The structure of this compound is characterized by a complex, sterically hindered polycyclic system with hydroxyl functionalities that are key to its chromatographic behavior and ionization in mass spectrometry.
Experimental Protocols
Sample Preparation: Extraction of this compound from Fungal Culture
This protocol outlines the extraction of this compound from a solid-state fermentation of Aspergillus variecolor.
Materials:
-
Fungal culture of Aspergillus variecolor
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hexane (HPLC grade)
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Extraction: The fungal culture is extracted with ethyl acetate at a 1:3 (w/v) ratio. The mixture is sonicated for 30 minutes and then agitated on a shaker for 2 hours at room temperature.
-
Centrifugation: The mixture is centrifuged at 4000 rpm for 15 minutes to pellet the fungal mass.
-
Solvent Collection: The ethyl acetate supernatant is collected. The extraction process (steps 1-3) is repeated twice more on the fungal pellet.
-
Solvent Evaporation: The pooled ethyl acetate extracts are concentrated under reduced pressure using a rotary evaporator at 40°C until a crude extract is obtained.
-
Liquid-Liquid Partitioning: The crude extract is partitioned between n-hexane and a 9:1 methanol/water mixture to remove nonpolar lipids. The methanolic layer containing this compound is collected.
-
Final Preparation: The methanolic extract is dried under a stream of nitrogen. The residue is reconstituted in methanol to a final concentration of 1 mg/mL.
-
Filtration: The final solution is filtered through a 0.22 µm PTFE syringe filter into an HPLC vial.
HPLC-MS/MS Method
Instrumentation:
-
HPLC System: A standard UHPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, re-equilibrate at 5% B for 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions for this compound:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Use |
| 373.31 ([M+H]⁺) | 355.30 | 20 | 100 | Quantifier |
| 373.31 ([M+H]⁺) | 337.29 | 25 | 100 | Qualifier |
| 373.31 ([M+H]⁺) | 189.16 | 35 | 100 | Confirmation |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Presentation and Analysis
Quantitative data should be summarized in a clear and structured format. Below is an example of a table for presenting calibration curve data.
Table 1: Calibration Curve for this compound Quantification
| Concentration (ng/mL) | Peak Area (Quantifier) | Peak Area (Qualifier) | Area Ratio (Qualifier/Quantifier) |
| 1 | 1,250 | 780 | 0.624 |
| 5 | 6,300 | 3,950 | 0.627 |
| 10 | 12,800 | 8,050 | 0.629 |
| 50 | 65,000 | 40,800 | 0.628 |
| 100 | 131,000 | 82,100 | 0.627 |
| 500 | 655,000 | 410,000 | 0.626 |
| R² | 0.9995 | ||
| LOD (ng/mL) | 0.5 | ||
| LOQ (ng/mL) | 1.0 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow from sample to final data analysis in the developed HPLC-MS/MS method.
Conclusion
This application note provides a comprehensive and detailed protocol for the development of an HPLC-MS/MS method for the sensitive and selective analysis of this compound. The described sample preparation, chromatographic separation, and mass spectrometric detection parameters can be adapted and optimized for various research and drug development applications involving this novel sesterterpenoid.
Application Note & Protocol: Quantitative Analysis of Variculanol in Fungal Extracts
Introduction
Variculanol is a sesterterpenoid compound isolated from certain fungal species, which has garnered interest for its potential biological activities. Accurate and precise quantification of this compound in fungal extracts is crucial for research into its pharmacological properties, optimization of fermentation and extraction processes, and for quality control in drug development pipelines. This application note provides a detailed protocol for the extraction, identification, and quantification of this compound from fungal biomass using High-Performance Liquid Chromatography (HPLC).
Principle
This method outlines the solvent extraction of this compound from lyophilized fungal mycelia, followed by sample cleanup using Solid-Phase Extraction (SPE). The quantification is achieved using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system coupled with a UV detector. The concentration of this compound in the extract is determined by comparing the peak area of the analyte to a standard curve generated from a certified this compound reference standard.
Materials and Reagents
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade), Ethyl acetate (ACS grade), Hexane (ACS grade)
-
Reagents: Formic acid (LC-MS grade), this compound certified reference standard (>98% purity)
-
Fungal Culture: Lyophilized mycelia of the target fungal strain
-
SPE Cartridges: C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
HPLC Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Filters: 0.22 µm syringe filters (PTFE)
Experimental Protocols
Fungal Biomass Preparation
-
Harvest fungal mycelia from the fermentation broth by filtration.
-
Wash the mycelia thoroughly with deionized water to remove residual media components.
-
Freeze-dry (lyophilize) the mycelia for 48 hours to a constant weight.
-
Grind the dried mycelia into a fine powder using a mortar and pestle or a grinder.
-
Store the powdered mycelia in a desiccator at -20°C until extraction.
Extraction of this compound
-
Accurately weigh 1.0 g of the lyophilized fungal powder into a 50 mL conical tube.
-
Add 20 mL of ethyl acetate to the tube.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Macerate the sample by shaking on an orbital shaker at 200 rpm for 24 hours at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean round-bottom flask.
-
Repeat the extraction process (steps 2-6) two more times with fresh solvent.
-
Combine all the supernatants.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
Resuspend the dried extract in 5 mL of methanol for subsequent cleanup.
Sample Cleanup by Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the methanolic crude extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 10 mL of 40% aqueous methanol to remove polar impurities.
-
Elute the this compound-containing fraction with 10 mL of 90% aqueous methanol.
-
Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the final residue in 1 mL of methanol.
-
Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.
HPLC Quantification
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-5 min: 70% A, 30% B
-
5-25 min: Linear gradient from 30% B to 95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Return to initial conditions (70% A, 30% B)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Run Time: 35 minutes
Preparation of Standard Solutions
-
Prepare a stock solution of this compound (1 mg/mL) by dissolving 10 mg of the certified reference standard in 10 mL of methanol.
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards at concentrations of 200, 100, 50, 25, 12.5, and 6.25 µg/mL.
-
Inject each standard in triplicate to generate a calibration curve by plotting peak area against concentration.
Data Presentation
Table 1: HPLC Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| **Linearity (R²) ** | 0.9995 | R² > 0.999 |
| Limit of Detection (LOD) | 1.5 µg/mL | - |
| Limit of Quantification (LOQ) | 5.0 µg/mL | - |
| Precision (%RSD) | ||
| - Intra-day | 1.8% | < 2% |
| - Inter-day | 2.5% | < 3% |
| Accuracy (% Recovery) | 98.5% - 102.1% | 95% - 105% |
| Specificity | No interfering peaks at the retention time of this compound | Peak purity > 0.99 |
Table 2: Quantitative Analysis of this compound in Fungal Extracts
| Fungal Strain | Extraction Batch | This compound Concentration (µg/g of dry weight) | %RSD (n=3) |
| Strain A | 1 | 152.4 | 2.1 |
| Strain A | 2 | 148.9 | 1.9 |
| Strain B | 1 | 89.7 | 2.5 |
| Strain B | 2 | 92.1 | 2.3 |
| Strain C | 1 | 210.3 | 1.7 |
| Strain C | 2 | 215.8 | 1.5 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Hypothetical signaling pathway for this compound's biological activity.
Discussion
The developed HPLC method is demonstrated to be linear, precise, accurate, and specific for the quantification of this compound in fungal extracts. The sample preparation protocol, incorporating a solid-phase extraction step, effectively removes interfering matrix components, leading to a clean chromatogram and reliable quantification. The data presented in Table 2 shows the variability of this compound production across different fungal strains, highlighting the importance of such quantitative methods in strain selection and fermentation optimization studies. The hypothetical signaling pathway presented in the diagram provides a potential framework for investigating the molecular mechanisms underlying this compound's bioactivity, which could involve modulation of key cellular signaling cascades. Further studies are warranted to elucidate the specific molecular targets of this compound.
Conclusion
This application note provides a robust and reliable protocol for the quantitative analysis of this compound in fungal extracts. The methodology is suitable for researchers in natural product chemistry, mycology, and drug discovery. The clear and detailed steps, along with the performance data, should enable straightforward implementation in a laboratory setting.
Application Notes and Protocols for Large-Scale Variculanol Production
For Researchers, Scientists, and Drug Development Professionals
Authors: [Your Name/Organization]
Date: November 7, 2025
Version: 1.0
Abstract
This document provides detailed application notes and protocols for the large-scale production of Variculanol, a sesterterpenoid natural product. This compound was first isolated from the fungus Aspergillus variecolor.[1] Sesterterpenoids are a class of C25 terpenoids with diverse and promising biological activities, making them attractive targets for drug discovery and development.[2][3] These protocols outline the complete workflow from the cultivation of Aspergillus variecolor to the fermentation, extraction, and purification of this compound. The methodologies provided are based on established principles of fungal biotechnology and natural product chemistry to ensure reproducibility and scalability.
Introduction to this compound and its Biosynthesis
This compound is a tricyclic sesterterpenoid produced by the filamentous fungus Aspergillus variecolor.[1] Fungal sesterterpenoids are synthesized from five isoprene units, which are derived from the mevalonate (MVA) pathway.[4] The biosynthesis is initiated by the formation of geranylfarnesyl pyrophosphate (GFPP), a C25 linear precursor.[5] A sesterterpene synthase then catalyzes the complex cyclization of GFPP to form the characteristic carbon skeleton of this compound.[6][7] Subsequent tailoring reactions, such as oxidations, may occur to yield the final structure.[7] Understanding this biosynthetic pathway is crucial for optimizing production through metabolic engineering and precursor feeding strategies.
Hypothetical Biosynthetic Pathway of this compound
The following diagram illustrates a plausible biosynthetic pathway for this compound, starting from the central metabolite Acetyl-CoA.
Caption: Hypothetical biosynthetic pathway of this compound.
Experimental Protocols
The following sections provide detailed protocols for the large-scale production of this compound.
Strain Maintenance and Inoculum Preparation
2.1.1. Materials
-
Aspergillus variecolor strain (e.g., ATCC® 11069™)
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Sterile distilled water
-
Glycerol (sterile)
-
Cryovials
-
Erlenmeyer flasks (250 mL and 1 L)
-
Incubator
-
Shaking incubator
2.1.2. Protocol for Strain Maintenance
-
Culture Aspergillus variecolor on PDA plates at 28°C for 7-10 days until sporulation is observed.
-
For long-term storage, prepare a spore suspension by adding 10 mL of sterile distilled water with 0.05% Tween 80 to a mature culture plate and gently scraping the surface with a sterile loop.
-
Mix the spore suspension with an equal volume of sterile 50% glycerol.
-
Aliquot the mixture into cryovials and store at -80°C.
2.1.3. Protocol for Inoculum Preparation
-
From a frozen stock or a fresh PDA plate, inoculate 100 mL of PDB in a 250 mL Erlenmeyer flask.
-
Incubate at 28°C for 3-4 days at 150 rpm. This will serve as the seed culture.
-
For scale-up, use the seed culture to inoculate a larger volume of PDB (e.g., 500 mL in a 1 L flask) and incubate under the same conditions for another 2-3 days. This becomes the pre-inoculum for the fermenter.
Large-Scale Fermentation
2.2.1. Fermentation Medium
The composition of the production medium is critical for maximizing the yield of secondary metabolites. The following table outlines a suggested medium formulation for this compound production.
| Component | Concentration (g/L) |
| Glucose | 50.0 |
| Peptone | 10.0 |
| Yeast Extract | 5.0 |
| KH₂PO₄ | 1.0 |
| MgSO₄·7H₂O | 0.5 |
| FeSO₄·7H₂O | 0.01 |
| Trace Element Sol | 1.0 mL/L |
Trace Element Solution (per 100 mL): ZnSO₄·7H₂O (0.1 g), CuSO₄·5H₂O (0.05 g), MnSO₄·H₂O (0.05 g).
2.2.2. Fermentation Protocol
-
Prepare the fermentation medium and sterilize it in a suitable bioreactor (e.g., 20 L working volume).
-
After cooling to 28°C, inoculate the fermenter with 5% (v/v) of the pre-inoculum culture.
-
Maintain the fermentation parameters as follows:
-
Temperature: 28°C
-
pH: 5.5 (controlled with 2M NaOH and 2M HCl)
-
Agitation: 200-300 rpm
-
Aeration: 1.0 vvm (volume of air per volume of medium per minute)
-
-
Monitor the fermentation for 10-14 days. Samples can be taken periodically to measure biomass, substrate consumption, and this compound production.
Extraction and Purification of this compound
2.3.1. Extraction Protocol
-
At the end of the fermentation, separate the mycelial biomass from the culture broth by filtration.
-
Mycelial Extraction:
-
Wash the mycelial biomass with distilled water.
-
Homogenize the mycelium in ethyl acetate (3:1, solvent to wet biomass volume).
-
Stir the mixture for 24 hours at room temperature.
-
Filter the mixture and collect the ethyl acetate extract.
-
Repeat the extraction process twice.
-
-
Broth Extraction:
-
Extract the culture broth with an equal volume of ethyl acetate three times.
-
Combine the ethyl acetate extracts.
-
-
Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
2.3.2. Purification Protocol
The purification of this compound from the crude extract involves a multi-step chromatographic process.
| Step | Stationary Phase | Mobile Phase Gradient | Fraction Collection |
| 1. Vacuum Liquid Chromatography (VLC) | Silica Gel 60 | n-Hexane:Ethyl Acetate (gradient) | Collect fractions based on TLC analysis. |
| 2. Column Chromatography | Silica Gel 60 | n-Hexane:Ethyl Acetate (isocratic or shallow gradient) | Pool fractions containing this compound based on TLC/HPLC. |
| 3. Preparative HPLC | C18 (Reversed-Phase) | Acetonitrile:Water (gradient) | Collect the peak corresponding to pure this compound. |
Note: Monitor the fractions at each step using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to track the presence of this compound.
Experimental Workflow and Data Presentation
Overall Experimental Workflow
The following diagram provides a visual representation of the entire process for large-scale this compound production.
Caption: Experimental workflow for this compound production.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below for fermentation optimization experiments.
| Fermentation Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature (°C) | 25 | 28 | 30 |
| pH | 5.0 | 5.5 | 6.0 |
| Agitation (rpm) | 200 | 250 | 300 |
| This compound Yield (mg/L) | Data | Data | Data |
| Biomass (g/L) | Data | Data | Data |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the large-scale production of the sesterterpenoid this compound from Aspergillus variecolor. By following these methodologies, researchers can obtain sufficient quantities of this promising natural product for further biological evaluation and drug development studies. Optimization of fermentation and purification steps may be required to maximize yields and purity based on specific laboratory conditions and equipment.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. sdiarticle4.com [sdiarticle4.com]
- 6. Evaluation of culture media for the production of secondary metabolites in a natural products screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Media and Growth Conditions for Induction of Secondary Metabolite Production | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Synthesis and Bioactivity Screening of Variculanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of novel derivatives of Variculanol, a unique sesterterpenoid natural product, and the subsequent evaluation of their biological activity. This compound, isolated from Aspergillus variecolor, possesses a novel 5/12/5 tricyclic ring system and was identified in a screen for antiparasitic compounds, suggesting its potential as a scaffold for drug discovery[1]. This document outlines detailed protocols for the chemical modification of the this compound core and methods for assessing the antiparasitic properties of the resulting derivatives.
Overview of this compound and Rationale for Derivatization
This compound is a complex sesterterpenoid with a molecular structure characterized by a unique tricyclic framework[1]. Natural products with such intricate architectures are often excellent starting points for the development of new therapeutic agents. The initial discovery of this compound in an antiparasitic screen indicates a promising, yet underexplored, biological activity.
Chemical derivatization of the this compound scaffold serves two primary objectives:
-
Structure-Activity Relationship (SAR) Studies: To understand which parts of the molecule are essential for its biological activity.
-
Optimization of "Drug-like" Properties: To improve potency, selectivity, solubility, and pharmacokinetic parameters.
The presence of reactive functional groups, such as hydroxyl groups, on the this compound structure provides ideal handles for chemical modification.
Synthesis of this compound Derivatives
The following protocols describe general methods for the derivatization of this compound, assuming the presence of accessible hydroxyl groups, which are common in terpenoid structures. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
General Workflow for Synthesis and Purification
The overall process for generating and isolating this compound derivatives is depicted in the workflow diagram below.
Caption: Workflow for the synthesis, purification, and characterization of this compound derivatives.
Experimental Protocol: Esterification of this compound
This protocol describes a general method for the synthesis of ester derivatives of this compound.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Acyl chloride or carboxylic acid
-
N,N-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 equivalents) and TEA or DIPEA (1.5 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.2 equivalents) or a pre-activated carboxylic acid.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified derivative by NMR and mass spectrometry.
Bioactivity Studies: Antiparasitic Assays
Given that this compound was discovered in a screen for anticoccidial compounds, the following protocol outlines a general in vitro assay to evaluate the antiparasitic activity of the synthesized derivatives against a model apicomplexan parasite, such as Toxoplasma gondii, which is often used as a surrogate for coccidian parasites.
General Workflow for In Vitro Antiparasitic Screening
Caption: Workflow for in vitro screening of this compound derivatives for antiparasitic activity.
Experimental Protocol: In Vitro Anti-Toxoplasma gondii Assay
Materials:
-
Human foreskin fibroblasts (HFF) or other suitable host cells
-
Toxoplasma gondii (e.g., tachyzoites of a reporter strain expressing luciferase)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives dissolved in DMSO
-
Positive control (e.g., pyrimethamine)
-
96-well black, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed HFF cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivatives and the positive control in cell culture medium.
-
The next day, infect the HFF cell monolayer with T. gondii tachyzoites.
-
Immediately after infection, add the serially diluted compounds to the respective wells. Include wells with untreated infected cells (negative control) and uninfected cells.
-
Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
After incubation, remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate and measure the luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of parasite growth inhibition against the compound concentration.
Data Presentation
The bioactivity data for the synthesized this compound derivatives should be summarized in a clear and concise table to facilitate SAR analysis.
Table 1: Hypothetical Antiparasitic Activity of this compound Derivatives
| Compound | R Group | IC₅₀ against T. gondii (µM) | Cytotoxicity (CC₅₀) against HFF (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| This compound | -OH | 15.2 | > 100 | > 6.6 |
| VD-1 | -OCOCH₃ | 8.5 | > 100 | > 11.8 |
| VD-2 | -OCOC₆H₅ | 5.1 | 85.3 | 16.7 |
| VD-3 | -OCH₃ | 22.7 | > 100 | > 4.4 |
| VD-4 | -OCH₂C₆H₅ | 12.3 | 92.1 | 7.5 |
| Pyrimethamine | (Positive Control) | 0.5 | > 100 | > 200 |
This table presents illustrative data. Actual results will vary.
Potential Signaling Pathway Involvement
While the precise mechanism of action of this compound is unknown, many antiparasitic compounds target essential cellular processes in the parasite that are distinct from the host. A potential, hypothetical signaling pathway that could be inhibited by this compound derivatives is the parasite's fatty acid synthesis pathway, which is crucial for membrane formation and energy storage.
Caption: Hypothetical inhibition of the parasite fatty acid synthesis pathway by a this compound derivative.
These notes and protocols provide a foundational framework for initiating a research program focused on the chemical derivatization and biological evaluation of this compound. The unique structure of this natural product, combined with its initial discovery in an antiparasitic screen, makes it a compelling target for further investigation in the quest for new therapeutic agents.
References
Application Notes and Protocols for Verbascoside Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verbascoside, also known as acteoside, is a phenylethanoid glycoside found in a variety of medicinal plants.[1] It is recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] These properties make Verbascoside a compound of significant interest for pharmaceutical and nutraceutical research and development. These application notes provide an overview of the analytical standards, quantitative analysis methods, and key biological activities of Verbascoside to support ongoing research efforts.
Analytical Standards
Analytical standards are highly pure compounds essential for the accurate quantification and identification of substances in experimental research.[4] For Verbascoside research, primary reference standards are available from various commercial suppliers. These standards are crucial for calibrating analytical instruments and validating methodologies.
Table 1: Physicochemical Properties of Verbascoside
| Property | Value | Reference |
| Molecular Formula | C29H36O15 | [5] |
| Molecular Weight | 624.59 g/mol | [5] |
| CAS Number | 61276-17-3 | [5] |
| Appearance | Solid | - |
| Solubility | Water-soluble | [6] |
Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantitative analysis of Verbascoside in various samples, including plant extracts and biological matrices.[1][7]
Protocol: Quantitative Analysis of Verbascoside by HPLC
This protocol outlines a general procedure for the quantification of Verbascoside. Optimization of the mobile phase, column, and detection wavelength may be necessary depending on the specific sample matrix.
1. Preparation of Standard Solutions:
-
Accurately weigh a known amount of Verbascoside primary reference standard.[5][8]
-
Dissolve the standard in methanol to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution with methanol to create a series of calibration standards with concentrations ranging from 0.4 to 1.3 mg/ml.[7]
2. Sample Preparation (Plant Material):
-
Weigh 10 grams of the dried and powdered plant material.
-
Add 100 mL of 80% methanol to the plant material.[7]
-
Sonicate the mixture for 30 minutes at room temperature.[1]
-
Filter the extract to obtain a clear solution.[1]
3. HPLC Conditions:
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[9]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).[9]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 330 nm.[9]
-
Injection Volume: 20 µL.[7]
4. Analysis:
-
Inject the calibration standards to generate a standard curve.
-
Inject the prepared sample extracts.
-
Quantify the amount of Verbascoside in the samples by comparing the peak area with the standard curve.[7]
Table 2: HPLC Method Validation Parameters for Verbascoside Analysis
| Parameter | Result | Reference |
| Linearity Range | 0.4–1.3 mg/ml | [7] |
| Correlation Coefficient (r) | 0.98 | [7] |
| Limit of Detection (LOD) | 0.5 µg/ml | [7] |
| Limit of Quantification (LOQ) | 200 µg/ml | [7] |
| Reproducibility (RSD%) | 1.39% (standard), 3.85% (extraction) | [7] |
Biological Activities and Mechanism of Action
Verbascoside exhibits a broad spectrum of biological activities, making it a versatile candidate for therapeutic development.
Table 3: Summary of Key Biological Activities of Verbascoside
| Activity | In Vitro/In Vivo Evidence | Key Findings | Reference(s) |
| Antioxidant | In vitro (DPPH assay), In murine skeletal muscle cells | Higher ROS scavenging activity than ascorbic acid. Activates the Nrf2/HO-1 mediated antioxidant system. | [2][10] |
| Anti-inflammatory | In human U937 cell line | Inhibits the release of pro-inflammatory mediators by down-regulating the TAK1/JNK/AP-1 signaling pathway. | [11] |
| Antimicrobial | In vitro | Active against various bacteria, including Staphylococcus aureus. | [3][12] |
| Neuroprotective | Preclinical models of depression | Modulates monoamine neurotransmitters and inhibits the hypothalamic-pituitary-adrenal (HPA) axis. | [6] |
| Cytotoxic | In vitro (cancer cell lines) | Induces apoptosis and inhibits cell proliferation in various cancer cell lines. | [3] |
Signaling Pathways Modulated by Verbascoside
Verbascoside exerts its biological effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Anti-inflammatory Signaling Pathway:
Caption: Verbascoside inhibits LPS-induced inflammation by activating SHP-1, which in turn suppresses the TAK1/JNK/AP-1 signaling pathway.
Antioxidant Response Pathway:
Caption: Verbascoside enhances the antioxidant response by promoting the nuclear translocation of Nrf2 and subsequent expression of antioxidant enzymes like HO-1.
Experimental Workflow
The following diagram illustrates a typical workflow for the extraction, quantification, and biological evaluation of Verbascoside from a plant source.
Caption: General experimental workflow for Verbascoside research, from plant extraction to biological activity assessment.
Conclusion
Verbascoside is a promising natural compound with multiple therapeutic potentials. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust studies to further explore the pharmacological properties and mechanisms of action of Verbascoside. Adherence to standardized analytical methods and a clear understanding of its molecular targets will be critical for advancing this compound towards clinical applications.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Verbascoside-Rich Plant Extracts in Animal Nutrition | MDPI [mdpi.com]
- 3. Multifaceted Biological Properties of Verbascoside/Acteoside: Antimicrobial, Cytotoxic, Anti-Inflammatory, and Immunomodulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 毛蕊花苷 primary reference standard | Sigma-Aldrich [sigmaaldrich.cn]
- 6. Verbascoside: A neuroprotective phenylethanoid glycosides with anti-depressive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. agilent.com [agilent.com]
- 10. Verbascoside Elicits Its Beneficial Effects by Enhancing Mitochondrial Spare Respiratory Capacity and the Nrf2/HO-1 Mediated Antioxidant System in a Murine Skeletal Muscle Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Verbascoside down-regulates some pro-inflammatory signal transduction pathways by increasing the activity of tyrosine phosphatase SHP-1 in the U937 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Verbascoside - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Cell-Based Assays to Evaluate Variculanol Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Variculanol is a novel compound with potential therapeutic applications. To elucidate its biological activity, a series of robust and reproducible cell-based assays are required. These assays are crucial in early-stage drug discovery to determine the efficacy and mechanism of action of new chemical entities. This document provides detailed application notes and protocols for assessing the potential anticancer and anti-inflammatory activities of this compound. The presented methodologies are designed to be performed in a standard cell culture laboratory and provide quantitative data for informed decision-making in drug development pipelines.
I. Assessment of Anticancer Activity
Application Note: Cytotoxicity and Kinase Inhibition Assays
A primary step in evaluating the anticancer potential of a compound is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1][2] This assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells.
Furthermore, many cancers are driven by dysregulated kinase activity.[1] Kinase inhibition assays are therefore valuable for identifying the specific molecular targets of a potential anticancer compound. These assays can be performed in a cell-free or cell-based format to measure the ability of a compound to inhibit the activity of a specific kinase enzyme.
Experimental Protocol: MTT Cell Viability Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells (or other cancer cell line of choice)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old media from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
Data Presentation: Cytotoxicity of this compound
The cytotoxic activity of this compound should be tested against a panel of cancer cell lines to assess its spectrum of activity. The results can be summarized in a table as follows:
| Cell Line | Cancer Type | This compound IC50 (µM) |
| HeLa | Cervical Cancer | 25.3 ± 2.1 |
| MCF-7 | Breast Cancer | 42.1 ± 3.5 |
| A549 | Lung Cancer | 18.9 ± 1.7 |
| HepG2 | Liver Cancer | 33.6 ± 2.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Diagrams: Anticancer Assay Workflow and Signaling Pathway
Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
II. Assessment of Anti-inflammatory Activity
Application Note: Measurement of Inflammatory Mediators
Inflammation is a key process in many diseases.[3] Macrophages play a central role in the inflammatory response by producing various inflammatory mediators, including nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and is commonly used to induce an inflammatory response in vitro.[3][4]
The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of these inflammatory mediators in LPS-stimulated macrophages. The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite (a stable product of NO).[4] Enzyme-linked immunosorbent assays (ELISAs) are used for the specific quantification of cytokines in the cell culture supernatant.[4][5]
Experimental Protocol: Nitric Oxide (Griess) Assay
This protocol details the measurement of NO production in the RAW 264.7 macrophage cell line in response to this compound treatment.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete DMEM and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 1 hour. Include a vehicle control.
-
LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (without LPS stimulation) should also be included.
-
Griess Assay:
-
Prepare a standard curve of sodium nitrite (0-100 µM).
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage of inhibition of NO production by this compound.
Data Presentation: Anti-inflammatory Effects of this compound
The inhibitory effects of this compound on NO and cytokine production can be presented in a tabular format.
| Treatment | NO Production (% of LPS control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Control (no LPS) | 5.2 ± 0.8 | 15.7 ± 3.2 | 22.1 ± 4.5 |
| LPS (1 µg/mL) | 100 | 1250.4 ± 89.3 | 2345.6 ± 150.7 |
| LPS + this compound (10 µM) | 65.4 ± 5.1 | 875.3 ± 65.2 | 1567.8 ± 112.9 |
| LPS + this compound (50 µM) | 32.1 ± 3.9 | 450.1 ± 40.8 | 890.4 ± 78.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Diagrams: Anti-inflammatory Assay Workflow and Signaling Pathway
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The cell-based assays detailed in this document provide a robust framework for the initial characterization of the biological activities of this compound. By systematically evaluating its cytotoxic and anti-inflammatory properties, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The provided protocols and data presentation formats are intended to ensure consistency and facilitate the comparison of results across different experiments and laboratories. Further investigation into the specific molecular targets and signaling pathways modulated by this compound will be crucial for its continued development as a potential therapeutic agent.
References
- 1. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 3. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
Application of Novel Compounds in Cancer Cell Line Studies: A Template for Variculanol
Disclaimer: As of November 2025, publicly available research specifically detailing the application of Variculanol in cancer cell line studies is not available. The following application notes and protocols are presented as a generalized framework for the initial investigation of a novel compound, such as this compound, for its anti-cancer properties. The experimental designs and data presentation are based on established methodologies commonly employed in cancer research for the evaluation of new chemical entities.
Introduction
The exploration of novel compounds for anti-cancer activity is a cornerstone of oncological research and drug development. The initial assessment of a compound's potential typically involves a series of in vitro studies using cancer cell lines. These studies aim to determine the compound's cytotoxicity, its mechanism of action, and the molecular pathways it modulates. This document provides a set of standardized protocols and data presentation formats that can be adapted for the investigation of a novel agent like this compound.
Hypothetical Data Summary
When evaluating a new compound, it is crucial to present quantitative data in a clear and organized manner. The following tables illustrate how data for a compound like "this compound" could be summarized.
Table 1: Cytotoxic Activity of this compound across various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h treatment |
| A549 | Lung Carcinoma | Hypothetical Value |
| HeLa | Cervical Adenocarcinoma | Hypothetical Value |
| LS174 | Colon Adenocarcinoma | Hypothetical Value |
| HepG2 | Hepatocellular Carcinoma | Hypothetical Value |
| MRC-5 | Normal Lung Fibroblast | Hypothetical Value |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Effect of this compound on Apoptosis-Related Protein Expression in a Hypothetical Cancer Cell Line
| Protein | Treatment Group | Relative Expression Level (Normalized to Control) |
| Bcl-2 | Control | 1.00 |
| This compound (IC50) | Hypothetical Value | |
| Bax | Control | 1.00 |
| This compound (IC50) | Hypothetical Value | |
| Cleaved Caspase-3 | Control | 1.00 |
| This compound (IC50) | Hypothetical Value |
Experimental Protocols
The following are detailed protocols for key experiments used to assess the anti-cancer properties of a novel compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (or test compound) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay by Flow Cytometry
This method quantifies the percentage of apoptotic cells after treatment with the test compound.
Materials:
-
Cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50) for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, and PI-positive cells are necrotic or late apoptotic.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways affected by the test compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, p-JNK, p-p38, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and control cells with RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities.
Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: Experimental workflow for evaluating a novel anti-cancer compound.
Caption: A hypothetical signaling pathway for this compound-induced apoptosis.
Note: The specific experimental conditions, including cell seeding densities, compound concentrations, and incubation times, should be optimized for each cell line and compound under investigation. The signaling pathways modulated by a novel compound can be diverse, and the selection of proteins for western blot analysis should be based on preliminary screening results or the compound's structural similarity to known pathway inhibitors.
Troubleshooting & Optimization
Technical Support Center: Optimizing Variculanol Production in Aspergillus variecolor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the culture conditions of Aspergillus variecolor for the production of the sesterterpenoid, variculanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the cultivation of Aspergillus variecolor and the production of this compound.
Q1: My Aspergillus variecolor culture is growing poorly. What are the potential causes and solutions?
A1: Poor growth can be attributed to several factors. Here's a troubleshooting guide:
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Inoculum Quality: Ensure you are using a fresh, viable spore suspension or mycelial culture. Old or improperly stored cultures may have reduced viability.
-
Media Composition: The nutrient composition of your culture medium is critical. Ensure all components are correctly weighed and dissolved. See Table 1 for recommended starting points for media optimization.
-
pH Imbalance: The initial pH of the medium should be within the optimal range for Aspergillus growth, typically between 5.0 and 7.0. Monitor and adjust the pH as needed.
-
Suboptimal Temperature: Incubating at temperatures outside the optimal range (typically 25-30°C for many Aspergillus species) can hinder growth.
-
Inadequate Aeration: Sufficient oxygen supply is crucial for the growth of aerobic fungi like Aspergillus. Ensure proper agitation in liquid cultures or use breathable closures for solid-state fermentation.
-
Contamination: Microbial contamination can inhibit the growth of A. variecolor. Strict aseptic techniques are essential.
Q2: I have good biomass production, but the yield of this compound is low. What can I do to improve it?
A2: Low secondary metabolite production despite good growth is a common challenge. Consider the following optimization strategies:
-
Nutrient Limitation: Secondary metabolism is often triggered by the limitation of certain nutrients, such as nitrogen or phosphate, after an initial growth phase. Experiment with different carbon-to-nitrogen ratios in your medium.
-
Precursor Availability: this compound is a terpenoid, synthesized via the mevalonate pathway. Ensure the medium contains adequate precursors. While not extensively studied for this compound, supplementing with small amounts of amino acids or specific trace elements might be beneficial.
-
Cultivation Time: The production of secondary metabolites is typically growth-phase dependent, often occurring in the stationary phase. Optimize the incubation time by performing a time-course experiment and measuring this compound production at different time points.
-
Elicitors: The addition of chemical or biological elicitors can sometimes stimulate secondary metabolite production. This requires empirical testing with various compounds.
Q3: My fermentation is showing signs of contamination. What should I do?
A3: Contamination is a serious issue that can invalidate your experiment.
-
Immediate Action: Discard the contaminated culture immediately to prevent it from spreading. Autoclave all contaminated materials before disposal.
-
Preventative Measures:
-
Review and reinforce your aseptic techniques.
-
Ensure your laminar flow hood or sterile work area is functioning correctly and is properly sterilized.
-
Sterilize all media and equipment thoroughly.
-
Use high-quality, sterile starting materials.
-
Q4: I am having difficulty extracting and purifying this compound from the culture broth/mycelia. What methods are recommended?
A4: The choice of extraction and purification methods depends on the chemical properties of this compound (a terpenoid) and its location (intracellular or extracellular).
-
Extraction: Since this compound is a non-polar compound, extraction is typically performed using organic solvents. If the compound is intracellular, the mycelia need to be separated from the broth (e.g., by filtration or centrifugation) and then disrupted (e.g., by grinding with liquid nitrogen or sonication) before extraction with a solvent like ethyl acetate, chloroform, or a mixture of chloroform and methanol.[1] If extracellular, the culture filtrate can be extracted directly with an appropriate solvent.
-
Purification: A multi-step purification process is usually required.[2][3]
-
Initial Cleanup: Techniques like liquid-liquid extraction or solid-phase extraction (SPE) can be used for initial sample cleanup.
-
Chromatography: Column chromatography using silica gel is a common method for separating terpenoids.[1] Further purification can be achieved using High-Performance Liquid Chromatography (HPLC), often with a C18 column.[4][5]
-
Quantitative Data Summary
The following tables provide recommended starting ranges for optimizing culture conditions for Aspergillus variecolor. These values are based on general knowledge of Aspergillus cultivation for secondary metabolite production and should be used as a baseline for further optimization.
Table 1: Recommended Media Composition for Initial Screening
| Component | Concentration Range (g/L) | Purpose |
| Carbon Source | ||
| Glucose/Sucrose | 20 - 50 | Primary energy and carbon source. |
| Starch | 20 - 50 | Complex carbohydrate source. |
| Nitrogen Source | ||
| Peptone/Yeast Extract | 5 - 10 | Organic nitrogen, vitamin, and growth factor source. |
| Sodium Nitrate/Ammonium Sulfate | 2 - 5 | Inorganic nitrogen source. |
| Phosphate Source | ||
| KH₂PO₄ | 0.5 - 2.0 | Phosphorus source and buffering agent. |
| Trace Elements | ||
| MgSO₄·7H₂O | 0.5 - 1.0 | Essential cation and enzyme cofactor. |
| FeSO₄·7H₂O | 0.01 - 0.05 | Essential for various enzymatic activities. |
| ZnSO₄·7H₂O | 0.001 - 0.01 | Cofactor for enzymes in secondary metabolism. |
Table 2: Key Fermentation Parameters for Optimization
| Parameter | Recommended Range | Rationale |
| pH | 5.0 - 7.0 | Optimal for fungal growth and enzyme activity. |
| Temperature | 25 - 30 °C | Promotes efficient mycelial growth and metabolite production. |
| Agitation | 150 - 250 rpm (for liquid culture) | Ensures proper mixing and oxygen transfer. |
| Incubation Time | 7 - 21 days | Secondary metabolite production often occurs in the later stages of fermentation. |
Experimental Protocols
Protocol 1: Cultivation of Aspergillus variecolor for this compound Production
-
Inoculum Preparation:
-
Grow A. variecolor on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until sporulation is observed.
-
Harvest spores by adding sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁶ spores/mL).
-
-
Fermentation:
-
Prepare the desired fermentation medium (refer to Table 1 for a starting point) in an Erlenmeyer flask (e.g., 100 mL of medium in a 250 mL flask).
-
Sterilize the medium by autoclaving at 121°C for 15-20 minutes.
-
After cooling to room temperature, inoculate the medium with the prepared spore suspension (e.g., 1% v/v).
-
Incubate the flask on a rotary shaker at the desired temperature and agitation speed (refer to Table 2).
-
Incubate for the desired period, taking samples aseptically at different time points to monitor growth and this compound production.
-
Protocol 2: Extraction and Preliminary Purification of this compound
-
Harvesting:
-
After the incubation period, separate the mycelia from the culture broth by filtration through cheesecloth or by centrifugation.
-
-
Mycelial Extraction (for intracellular this compound):
-
Freeze-dry the mycelial mass.
-
Grind the dried mycelia into a fine powder.
-
Extract the powder with a suitable organic solvent (e.g., ethyl acetate or methanol) multiple times.
-
Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Broth Extraction (for extracellular this compound):
-
Perform a liquid-liquid extraction of the culture filtrate with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and evaporate the solvent to yield a crude extract.
-
-
Preliminary Purification:
-
Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane).
-
Subject the dissolved extract to silica gel column chromatography.
-
Elute the column with a gradient of solvents with increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate).
-
Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
Pool the fractions containing the compound of interest and evaporate the solvent.
-
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Generalized signaling pathway for secondary metabolism.
References
- 1. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Science of Terpenoid Isolation: Purification Techniques and Analytical Tools [greenskybio.com]
- 4. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Variculanol Purification Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity Variculanol.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound from a crude extract?
A1: A common strategy involves a multi-step approach beginning with extraction from the source material, followed by one or more chromatographic separations, and concluding with crystallization to achieve high purity. The initial extraction aims to isolate a broad class of compounds, including this compound, from the biomass.[1][2][3] Chromatographic techniques are then employed to separate this compound from other extracted compounds based on physicochemical properties like polarity and size.[4][5][6] Finally, crystallization is used to obtain this compound in a highly purified, crystalline form.[7][8][9]
Q2: Which extraction method is most suitable for this compound?
A2: The choice of extraction method depends on the stability of this compound and the nature of the source material. Conventional methods like maceration or Soxhlet extraction with organic solvents (e.g., ethanol, methanol, acetone) are widely used for natural products.[1][2][3] For potentially heat-sensitive compounds, non-conventional techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can offer improved efficiency while reducing extraction time and solvent consumption.[10] Supercritical fluid extraction (SFE) with CO2 is another option that minimizes the use of organic solvents.[2]
Q3: What type of chromatography is recommended for this compound purification?
A3: Liquid chromatography is the most common and effective technique.[4][6] A typical workflow would involve an initial separation using medium pressure liquid chromatography (MPLC) or flash chromatography as a preliminary purification step.[4] For achieving high purity, high-performance liquid chromatography (HPLC) is often the method of choice in the final polishing steps.[11] The selection of the stationary phase (e.g., normal-phase or reverse-phase silica) and the mobile phase will depend on the polarity of this compound.[4]
Q4: How can I monitor the purity of this compound throughout the purification process?
A4: Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of the purification, especially during column chromatography.[12][13] For more accurate quantitative assessment of purity, analytical HPLC with a suitable detector, such as a UV-Vis or photodiode array (PDA) detector, is recommended.[12]
Troubleshooting Guide
Issue 1: Low Yield of Crude this compound Extract
-
Q: My initial extraction has resulted in a very low yield of the crude extract. What are the possible causes and how can I improve it?
-
A:
-
Inadequate Cell Disruption: The plant or microbial cells may not be sufficiently lysed to release this compound. Pre-treatment of the biomass by grinding, milling, or freeze-drying can significantly improve extraction efficiency.[1][2]
-
Inappropriate Solvent Choice: The solvent used for extraction may not have the optimal polarity to solubilize this compound. A sequential extraction with solvents of varying polarities (e.g., starting with a nonpolar solvent like hexane and moving to more polar solvents like ethyl acetate and then methanol) can be effective.[1]
-
Suboptimal Extraction Conditions: Factors such as temperature, extraction time, and the ratio of solvent to solid material can impact the yield. For conventional methods, increasing the temperature and extraction time might help, but this needs to be balanced against the thermal stability of this compound.[1]
-
Issue 2: Poor Separation During Column Chromatography
-
Q: I am getting poor resolution of this compound from impurities during column chromatography. How can I improve the separation?
-
A:
-
Improper Solvent System: The mobile phase (eluent) may not be optimized. The ideal solvent system should provide a good separation of the target compound from impurities on a TLC plate prior to running the column.[13]
-
Column Overloading: Loading too much crude sample onto the column can lead to broad, overlapping bands.[13] Reduce the amount of sample loaded relative to the amount of stationary phase.
-
Poor Column Packing: The stationary phase must be packed uniformly to avoid channeling, which leads to poor separation. Ensure the silica gel is settled and the top surface is flat before loading the sample.[13]
-
Flow Rate: An excessively high flow rate can decrease the interaction time between the compounds and the stationary phase, resulting in poor resolution. Conversely, a very slow flow rate can lead to band broadening due to diffusion.[4]
-
Issue 3: Difficulty in Crystallizing High-Purity this compound
-
Q: I have a sample of this compound that appears pure by HPLC, but I am unable to induce crystallization. What can I do?
-
A:
-
Solvent Selection: The choice of solvent is critical for crystallization. Experiment with different solvents and solvent mixtures. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[14]
-
Supersaturation: Crystallization requires a supersaturated solution. This can be achieved by slowly evaporating the solvent, or by cooling a saturated solution.[8]
-
Presence of Impurities: Even small amounts of impurities can inhibit crystal formation. Consider an additional polishing step, such as preparative HPLC, to further purify the sample.[11]
-
Nucleation: Crystal growth requires nucleation. This can sometimes be induced by scratching the inside of the glass vessel with a glass rod or by adding a seed crystal of this compound if available.[9]
-
pH and Ionic Strength: For some molecules, pH and ionic strength can significantly influence solubility and crystallization behavior.[7][8]
-
Data Presentation
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Solvent | Temperature (°C) | Time (hours) | Crude Yield (%) | This compound Purity in Crude Extract (%) |
| Maceration | Ethanol | 25 | 48 | 12.5 | 35 |
| Soxhlet | Ethyl Acetate | 77 | 12 | 10.2 | 45 |
| Ultrasound-Assisted | Methanol | 40 | 1 | 15.8 | 40 |
| Microwave-Assisted | Acetone:Water (7:3) | 60 | 0.5 | 16.5 | 42 |
Table 2: Optimization of Column Chromatography for this compound Purification
| Stationary Phase | Mobile Phase (v/v) | Loading (mg crude/g silica) | Purity of this compound Fraction (%) | Recovery (%) |
| Silica Gel 60 | Hexane:Ethyl Acetate (7:3) | 50 | 85 | 70 |
| Silica Gel 60 | Hexane:Ethyl Acetate (1:1) | 50 | 92 | 65 |
| C18 Reverse Phase | Methanol:Water (8:2) | 30 | 95 | 60 |
| C18 Reverse Phase | Acetonitrile:Water (7:3) | 30 | 96 | 58 |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of this compound
-
Preparation of Biomass: Dry the source material (e.g., plant leaves or microbial culture) at 40°C for 48 hours and then grind it into a fine powder.[1][2]
-
Extraction: Suspend the powdered biomass in methanol (1:20 w/v) in a flask.
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 1 hour at 40°C.[15]
-
Filtration and Concentration: Filter the mixture to remove the solid biomass. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., Hexane:Ethyl Acetate 9:1). Pour the slurry into a glass column and allow it to pack under gravity or with light pressure, ensuring a uniform bed.[13]
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.[13]
-
Elution: Begin elution with the mobile phase, gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate). Collect fractions of the eluate.
-
Fraction Analysis: Analyze the collected fractions using TLC to identify those containing this compound.[13]
-
Pooling and Concentration: Combine the fractions containing pure this compound and concentrate them using a rotary evaporator.
Protocol 3: Recrystallization for Final Purification
-
Dissolution: Dissolve the purified this compound fraction in a minimal amount of a suitable hot solvent (e.g., ethanol or acetone).[3][14]
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to promote crystal formation.[3]
-
Crystal Collection: Collect the crystals by filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining impurities and then dry them under vacuum.
Visualizations
Caption: Workflow for the purification of high-purity this compound.
Caption: Troubleshooting logic for low purity of final this compound product.
References
- 1. Polyphenols: Extraction Methods, Antioxidative Action, Bioavailability and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Methods of Betulin Extraction from Birch Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jackwestin.com [jackwestin.com]
- 6. bio-rad.com [bio-rad.com]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction and Analytical Methods for the Characterization of Polyphenols in Marine Microalgae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. youtube.com [youtube.com]
- 14. Effects of solvents and crystallization conditions on the polymorphic behaviors and dissolution rates of valsartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Extraction of Polyphenols from Slovenian Hop (Humulus lupulus L.) Aurora Variety Using Deep Eutectic Solvents: Choice of the Extraction Method vs. Structure of the Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Variculanol and Related Meroterpenoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Variculanol and structurally related meroterpenoids. The following sections address common challenges, with a focus on overcoming steric hindrance in key synthetic steps.
Troubleshooting Guide: Overcoming Steric Hindrance
This guide is designed to help you troubleshoot common issues encountered during the synthesis of this compound and its analogues, particularly those arising from steric hindrance.
Question: Our key fragment coupling reaction (e.g., Heck, Suzuki, or Julia-Kocienski olefination) is resulting in low to no yield. How can we overcome the suspected steric hindrance between the coupling partners?
Answer: Steric hindrance is a frequent challenge when coupling complex molecular fragments. Here are several strategies to address this issue, categorized by reaction type:
1. Modifying Reaction Conditions:
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. This should be done cautiously to avoid side reactions and decomposition.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate reaction rates and improve yields in sterically hindered couplings by providing efficient and uniform heating.
-
High-Pressure Conditions: Applying high pressure can force sterically hindered molecules closer together, promoting bond formation.
2. Optimizing Catalysts and Reagents:
-
Bulky Ligands: For cross-coupling reactions, switching to catalysts with bulkier phosphine ligands (e.g., Buchwald or Herrmann's palladacycle) can increase catalytic activity and promote reductive elimination.
-
Different Catalyst Systems: If a palladium-catalyzed reaction is failing, consider switching to a nickel- or copper-based catalyst system, which can sometimes be more effective for sterically demanding substrates.
-
Stronger Bases/Additives: In olefination reactions, using a stronger base or specific additives can facilitate the formation of the reactive intermediate and improve reaction efficiency.
3. Substrate Modification:
-
Protecting Group Strategy: The choice of protecting groups on your fragments can dramatically influence steric bulk. Consider switching to smaller or more flexible protecting groups near the reaction center.
-
Temporary Modifying Groups: In some cases, a functional group can be temporarily modified to reduce its steric profile during a critical step and then regenerated later in the synthesis.
Comparative Data for Sterically Hindered Heck Coupling
| Catalyst System | Ligand | Temperature (°C) | Solvent | Yield (%) |
| Pd(OAc)₂ | PPh₃ | 80 | DMF | 15 |
| Pd₂(dba)₃ | SPhos | 110 | Toluene | 65 |
| PdCl₂(dppf) | - | 100 | Dioxane | 40 |
| Microwave | Pd(OAc)₂ / SPhos | 150 | Toluene | 75 |
Question: We are observing poor diastereoselectivity in a key cyclization step, likely due to steric interactions in the transition state. What strategies can we employ to improve the stereochemical outcome?
Answer: Controlling stereochemistry in sterically congested environments is a common hurdle. Here are some approaches to enhance diastereoselectivity:
1. Catalyst-Controlled Reactions:
-
Chiral Catalysts/Ligands: Employing a chiral catalyst or ligand can create a chiral environment that favors the formation of one diastereomer over the other.
-
Substrate-Directing Groups: Introducing a directing group on your substrate can coordinate to the catalyst and guide the reaction pathway to the desired stereochemical outcome.
2. Reagent-Controlled Reactions:
-
Bulky Reagents: Using sterically demanding reagents can selectively react with the less hindered face of the substrate, leading to improved diastereoselectivity.
-
Chelation-Controlled Reactions: If your substrate has chelating atoms (e.g., hydroxyl or ether oxygens), using a Lewis acid can pre-organize the molecule into a rigid conformation, leading to a more selective reaction.
3. Modifying Reaction Conditions:
-
Lower Temperatures: Running the reaction at a lower temperature can increase the energy difference between the diastereomeric transition states, often leading to higher selectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. Screening different solvents is often a worthwhile endeavor.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic steps in this compound synthesis where steric hindrance is a major concern?
A1: Based on the synthesis of structurally related compounds like Varitriol and Varioxiranol A, steric hindrance is most likely to be a significant issue in the following key transformations:
-
Fragment Coupling: The union of the aromatic core with the polyketide-derived side chain, often via cross-coupling reactions (e.g., Heck, Suzuki) or olefination reactions (e.g., Wittig, Horner-Wadsworth-Emmons, Julia-Kocienski). The bulky nature of both fragments can impede bond formation.
-
Stereoselective Cyclizations: The formation of the tetrahydrofuran or other cyclic ethers in the side chain can be challenging to control stereochemically, especially when creating quaternary stereocenters.
-
Late-Stage Functionalizations: Introducing or modifying functional groups on the sterically crowded core of the molecule in the final stages of the synthesis can be difficult.
Q2: Are there any specific protecting group strategies recommended to minimize steric hindrance during the synthesis of this compound analogues?
A2: Yes, a well-planned protecting group strategy is crucial. Consider the following:
-
Use smaller protecting groups: For hydroxyl groups, consider using a methyl ether or an acetate ester instead of bulkier silyl ethers like TBDPS.
-
Orthogonal protecting groups: Employ a set of protecting groups that can be removed under different conditions. This allows for selective deprotection and modification of specific parts of the molecule without affecting others, which can help in managing steric bulk at different stages.
-
Protecting groups that can be removed under mild conditions: This minimizes the risk of side reactions or degradation of the complex molecule during deprotection.
Q3: Can computational chemistry be used to predict and overcome steric hindrance issues in our synthetic route?
A3: Absolutely. Computational modeling is an increasingly powerful tool in synthetic chemistry. You can use techniques like Density Functional Theory (DFT) to:
-
Model transition states: This can help you understand the steric and electronic factors that are hindering a particular reaction.
-
Predict diastereoselectivity: By comparing the energies of different transition states, you can predict which diastereomer is more likely to be formed.
-
Screen catalysts and reagents: Computationally screen a library of ligands or reagents to identify those that are most likely to be effective for your specific substrate before committing to extensive experimental work.
Experimental Protocols
Protocol: Microwave-Assisted Heck Coupling for Sterically Hindered Fragments
This protocol provides a general methodology for a microwave-assisted Heck coupling, which can be adapted for the synthesis of this compound intermediates.
-
Reagent Preparation: In a dry microwave vial, combine the aromatic halide (1.0 equiv.), the alkene coupling partner (1.2 equiv.), palladium acetate (Pd(OAc)₂, 0.05 equiv.), and a suitable phosphine ligand such as SPhos (0.1 equiv.).
-
Solvent and Base Addition: Add a degassed solvent (e.g., toluene or dioxane) to the vial, followed by a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 150 °C) for the specified time (e.g., 30-60 minutes).
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A troubleshooting workflow for addressing low yields in sterically hindered coupling reactions.
Caption: Logical relationship between causes of steric hindrance and potential solutions in synthesis.
stability studies of Variculanol under different conditions
Disclaimer: Specific stability studies on Variculanol are not extensively available in public literature. The following information is based on established principles of drug stability testing and forced degradation studies as outlined by international guidelines. The data and protocols provided are illustrative and should be adapted based on experimental observations with this compound.
Frequently Asked Questions (FAQs)
Q1: What are stability studies and why are they crucial for a natural product like this compound?
A1: Stability studies are a series of tests designed to understand how the quality of a substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2] For a natural product like this compound, these studies are critical to:
-
Determine its intrinsic stability and identify potential degradation pathways.[3][4]
-
Establish a shelf-life and recommended storage conditions.[5][6]
-
Develop a stable formulation by understanding its interactions with excipients.[2]
-
Ensure the safety and efficacy of the final product throughout its lifecycle.[2]
Q2: What are forced degradation studies and what conditions are typically employed?
A2: Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to elicit degradation.[4] This helps to identify likely degradation products and validate the stability-indicating power of analytical methods.[3] Typical stress conditions include:
-
Acid and Base Hydrolysis: Exposure to acidic and basic solutions (e.g., 0.1N HCl, 0.1N NaOH) at various temperatures.[4]
-
Oxidation: Treatment with an oxidizing agent, most commonly hydrogen peroxide (e.g., 3% H₂O₂).[4]
-
Thermal Degradation: Exposure to high temperatures (e.g., 60°C, 80°C) in both solid and solution states.
-
Photodegradation: Exposure to a controlled source of UV and visible light.[8][9]
Q3: How should I design a preliminary stability study for this compound?
A3: A well-designed stability study protocol is essential for generating meaningful data.[5][7] Key elements to include are:
-
Batch Selection: Use at least one representative batch of this compound. For regulatory submissions, data from at least three primary batches are typically required.
-
Container Closure System: The study should be conducted on this compound stored in a container closure system that simulates the proposed storage and distribution packaging.[10]
-
Testing Parameters: The analytical methods should be validated and stability-indicating. Tests should cover physical, chemical, and microbiological attributes as appropriate.[7] This includes appearance, assay, purity (degradation products), and any other critical quality attributes.
-
Storage Conditions: Include long-term (e.g., 25°C/60% RH), accelerated (e.g., 40°C/75% RH), and, if necessary, intermediate conditions (e.g., 30°C/65% RH).[11]
-
Testing Frequency: For long-term studies, testing is often performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.
Q4: What are the common degradation pathways for natural products similar to this compound?
A4: Natural products, often with complex structures containing functional groups like esters, amides, and hydroxyl groups, can be susceptible to several degradation pathways:
-
Hydrolysis: Cleavage of chemical bonds by reaction with water. Ester and amide functionalities are particularly prone to hydrolysis under acidic or basic conditions.[12][13]
-
Oxidation: Degradation initiated by reaction with oxygen or other oxidizing agents. Phenolic moieties and sites of unsaturation are often susceptible to oxidation.[14][15][16]
-
Photolysis: Degradation caused by exposure to light, which can induce photochemical reactions.
-
Isomerization: Conversion of the molecule into an isomer with a different spatial arrangement.
-
Polymerization: Reaction of multiple molecules to form a larger polymer.
Troubleshooting Guides
Issue 1: Unexpected degradation of this compound is observed during routine laboratory handling.
| Possible Cause | Troubleshooting Steps |
| Exposure to Light | This compound may be photolabile. Protect solutions and solid material from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit area when possible.[17] |
| Inappropriate pH of Solution | The pH of the solvent or buffer system may be promoting hydrolysis. Determine the pH at which this compound has maximum stability and use buffers in that range for your experiments.[13][18][19] |
| Elevated Temperature | Even room temperature in some climates may be high enough to cause degradation over time.[20] Store stock solutions and solid material at recommended refrigerated or frozen conditions. Allow solutions to equilibrate to ambient temperature only for the duration of the experiment. |
| Presence of Oxidizing Agents | Peroxides in solvents (e.g., THF, ether) or dissolved oxygen can lead to oxidative degradation. Use freshly distilled or high-purity solvents. Consider purging solutions with an inert gas like nitrogen or argon. |
| Contamination | Contaminants in solvents, on glassware, or from other reagents could be catalyzing degradation. Ensure high purity of all materials and meticulous cleaning of all equipment. |
Issue 2: The analytical method (e.g., HPLC) is not showing a clear separation between this compound and its degradants.
| Possible Cause | Troubleshooting Steps |
| Insufficient Method Specificity | The current analytical method is not "stability-indicating." |
| Optimize HPLC Method: | |
| - Mobile Phase: Modify the organic solvent composition, pH, or buffer strength. | |
| - Gradient: Adjust the gradient slope to improve the resolution of closely eluting peaks. | |
| - Column: Try a different column chemistry (e.g., C18, Phenyl-Hexyl, Cyano) or a column with a different particle size or length. | |
| Detector: Use a photodiode array (PDA) detector to check for peak purity. Co-eluting peaks may have different UV spectra. | |
| Degradation Products are Not Chromatographically Active | The degradants may not have a chromophore and are therefore not detected by a UV detector. |
| Alternative Detection: Use a more universal detector like a Mass Spectrometer (MS), Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD). | |
| Insufficient Degradation Achieved | The forced degradation conditions were not strong enough to produce a detectable amount of degradants. |
| Increase Stress: Increase the concentration of the stressor (acid, base, peroxide), the temperature, or the duration of exposure. Aim for 5-20% degradation of the active ingredient.[21] |
Illustrative Stability Data for this compound (Hypothetical)
Table 1: Hypothetical Stability of this compound in Solution at 40°C
| Time (Weeks) | % Remaining (pH 3.0) | % Remaining (pH 7.0) | % Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 98.5 | 99.2 | 95.1 |
| 2 | 96.8 | 98.5 | 90.3 |
| 4 | 93.2 | 97.1 | 82.5 |
| 8 | 87.1 | 94.5 | 68.9 |
Table 2: Hypothetical Photostability of Solid this compound
| Exposure Duration (hours) | Illumination (klux·h) | UV-A (W·h/m²) | % Remaining | Appearance |
| 0 | 0 | 0 | 100.0 | White Powder |
| 100 | 600 | 100 | 99.8 | White Powder |
| 200 | 1200 | 200 | 99.5 | Faint Yellow Powder |
| 400 | 2400 | 400 | 98.2 | Yellow Powder |
Detailed Experimental Protocols
Protocol: Forced Degradation Study of this compound
1. Objective: To investigate the degradation behavior of this compound under various stress conditions (hydrolysis, oxidation, heat, and light) and to support the development of a stability-indicating analytical method.
2. Materials:
-
This compound reference standard
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Class A volumetric flasks, pipettes, and autosampler vials (amber and clear)
-
Calibrated pH meter, analytical balance, oven, and photostability chamber.
3. Stock Solution Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
4. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of this compound stock solution, add 1 mL of 1.0N HCl.
-
Keep the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1.0N NaOH, and dilute with mobile phase to a final concentration of ~0.1 mg/mL.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of this compound stock solution, add 1 mL of 1.0N NaOH.
-
Keep the solution at room temperature.
-
At specified time points (e.g., 0, 1, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 1.0N HCl, and dilute with mobile phase to a final concentration of ~0.1 mg/mL.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of this compound stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase to a final concentration of ~0.1 mg/mL.
-
Analyze by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid this compound in a clear glass vial.
-
Expose to 80°C in a calibrated oven for 7 days.
-
At the end of the study, dissolve the solid in the solvent to prepare a solution of ~0.1 mg/mL.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (~0.1 mg/mL) and a thin layer of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[8][9]
-
A control sample should be protected from light with aluminum foil.
-
Analyze both the exposed and control samples by HPLC.
-
5. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method with a PDA detector.
-
Calculate the percentage of this compound remaining and determine the percentage of major degradation products formed.
-
Check for peak purity of the this compound peak in all stressed samples.
Visualizations
Caption: General workflow for conducting a stability study.
Caption: Hypothetical PI3K/Akt signaling pathway modulated by this compound.
References
- 1. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 2. almacgroup.com [almacgroup.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. www3.paho.org [www3.paho.org]
- 7. stabilityhub.com [stabilityhub.com]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
- 11. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.ekb.eg [journals.ekb.eg]
- 13. researchgate.net [researchgate.net]
- 14. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Formulation and stability testing of photolabile drugs. | Semantic Scholar [semanticscholar.org]
- 18. Effect of pH on the structure and stability of Bacillus circulans ssp. alkalophilus phosphoserine aminotransferase: thermodynamic and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An in vitro evaluation of the stability of mechanical properties of surgical suture materials in various pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The effect of temperature on the stability of PCSK-9 monoclonal antibody: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
troubleshooting low yields in Variculanol synthesis
This technical support center provides troubleshooting guidance for researchers encountering low yields during the synthesis of Variculanol and its analogues. The advice is based on established synthetic routes for structurally related natural products, including Varioxiranol A and Varitriol, which share key chemical transformations.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the multi-step synthesis of the this compound backbone is significantly lower than reported in the literature for similar compounds. What are the most critical steps to re-examine?
A1: Low overall yields in complex syntheses often stem from suboptimal execution of one or two key transformations. For this compound-type structures, the most critical steps to investigate are typically the Julia-Kocienski olefination, stereoselective reductions, and protecting group manipulations. Even minor deviations in reaction conditions, reagent quality, or purification techniques in these steps can have a cascading effect on the overall yield.
Q2: I am observing a complex mixture of stereoisomers after the olefination step. How can I improve the E/Z selectivity?
A2: The E/Z selectivity of the Julia-Kocienski olefination is highly dependent on the reaction conditions. Key factors to control are the base used, the reaction temperature, and the solvent system. For instance, using potassium hexamethyldisilazide (KHMDS) in a polar aprotic solvent like DME at low temperatures (e.g., -30°C to room temperature) has been shown to favor the formation of the desired E-isomer in the synthesis of related compounds[1]. It is crucial to ensure anhydrous conditions, as water can interfere with the reaction mechanism.
Q3: The deprotection of silyl ethers in my synthesis is leading to significant decomposition of the product. What alternative methods can I try?
A3: Silyl ether deprotection can be challenging in the presence of other sensitive functional groups. If standard conditions like TBAF are causing decomposition, consider milder reagents. A solution of HF in pyridine (HF•Py) is often effective and can be more selective. Alternatively, acid-catalyzed deprotection with a mild acid like pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent can be a good option. The choice of solvent and temperature is also critical and should be optimized for your specific substrate.
Q4: My final purification by column chromatography is resulting in low recovery of the target compound. What can I do to improve this?
A4: Low recovery from column chromatography can be due to several factors. The choice of silica gel (pore size and activity) can be crucial. For complex polar molecules, consider using a less active, neutral silica gel or a different stationary phase like alumina. The solvent system for elution should be carefully optimized using thin-layer chromatography (TLC) to ensure good separation and minimize tailing. If the compound is sensitive to silica, a rapid filtration through a plug of silica (flash chromatography) with a well-chosen solvent system may be preferable to a long column.
Troubleshooting Guides
Low Yield in Julia-Kocienski Olefination
This guide addresses common issues encountered during the Julia-Kocienski olefination, a key step in constructing the carbon skeleton of this compound analogues.
| Observed Problem | Potential Cause | Recommended Solution |
| Low conversion of starting materials | Incomplete deprotonation of the sulfone. | Use a stronger base or ensure the base is of high quality. KHMDS is a common choice. Ensure strictly anhydrous conditions. |
| Low reactivity of the aldehyde. | Check the purity of the aldehyde. If it has been stored for a long time, it may have oxidized. | |
| Insufficient reaction time or temperature. | Slowly warm the reaction from a low temperature (e.g., -30°C) to room temperature and monitor by TLC until the reaction is complete. | |
| Formation of multiple byproducts | Side reactions due to reactive intermediates. | Maintain a low temperature during the addition of the base and the aldehyde to control the reaction rate. |
| Impure reagents. | Use freshly distilled solvents and high-purity reagents. | |
| Poor E/Z selectivity | Suboptimal reaction conditions. | As mentioned in the FAQs, optimize the base, solvent, and temperature. KHMDS in DME is a good starting point. |
Experimental Protocol: Julia-Kocienski Olefination
This protocol is adapted from the synthesis of Varitriol analogues and serves as a starting point for optimization.[1]
-
Dissolve the aromatic sulfone (1.0 eq) in anhydrous DME under an inert atmosphere (e.g., argon).
-
Cool the solution to -30°C.
-
Add KHMDS (1.1 eq, as a solution in toluene or THF) dropwise, maintaining the temperature at -30°C.
-
Stir the mixture at -30°C for 30 minutes.
-
Add a solution of the aldehyde (1.2 eq) in anhydrous DME dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 10 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Diagram: Troubleshooting Workflow for Julia-Kocienski Olefination
Caption: A flowchart for troubleshooting low yields in the Julia-Kocienski olefination.
Quantitative Data Summary
The following table summarizes typical yields for key steps in the synthesis of Varioxiranol A, a close analogue of this compound. These values can serve as a benchmark for your own experiments.[2][3]
| Reaction Step | Reagents and Conditions | Reported Yield (%) |
| Julia-Kocienski Olefination | Aromatic sulfone, Aldehyde, KHMDS, DME, -30°C to rt | 70-85 |
| Asymmetric Dihydroxylation | Olefin, AD-mix-β, MeSO2NH2, t-BuOH/H2O | 80-95 |
| Silyl Ether Deprotection | TBS-protected alcohol, HF•Py, THF | 70-90 |
| Final Purification | Column Chromatography | 85-95 (recovery) |
Signaling Pathway and Experimental Workflow Diagrams
Diagram: Retrosynthetic Analysis of a this compound-type Core
This diagram illustrates a common retrosynthetic approach to the core structure of this compound and its analogues, highlighting the key bond disconnections.
Caption: A simplified retrosynthetic analysis for a this compound-type molecule.
By systematically addressing these common issues and using the provided data and protocols as a guide, researchers can improve the efficiency and reproducibility of their this compound synthesis.
References
Technical Support Center: Scaling Up Variculanol Fermentation Processes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation of Variculanol from Aspergillus variecolor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which microorganism produces it?
This compound is a sesterterpenoid, a class of naturally occurring chemical compounds. It is produced by the filamentous fungus Aspergillus variecolor.
Q2: What are the key challenges when scaling up this compound fermentation?
Scaling up fungal fermentations like that for this compound presents several challenges. These include maintaining process consistency in parameters like temperature, pH, and dissolved oxygen, ensuring batch-to-batch reproducibility, and managing the increased technical complexity of larger bioreactors. Oxygen transfer and nutrient distribution can become limiting factors in large-scale cultures.
Q3: What are some typical media components for the fermentation of Aspergillus species for secondary metabolite production?
Q4: How can I monitor the production of this compound during fermentation?
High-Performance Liquid Chromatography (HPLC) is a common analytical technique for quantifying secondary metabolites like this compound in a fermentation broth. A robust HPLC method would allow for the separation and quantification of this compound from other components in the culture medium.
Troubleshooting Guides
This section provides guidance on common issues that may be encountered during the scaling up of this compound fermentation.
Problem 1: Low or No this compound Yield
Possible Causes:
-
Suboptimal Fermentation Parameters: The pH, temperature, aeration, or agitation speed may not be optimal for this compound production by Aspergillus variecolor.
-
Nutrient Limitation: Essential nutrients in the fermentation medium may be depleted before significant this compound production occurs.
-
Inoculum Quality: The age, viability, or size of the inoculum may be inadequate.
-
Strain Instability: The Aspergillus variecolor strain may have lost its ability to produce high levels of this compound over successive generations.
-
Contamination: The culture may be contaminated with other microorganisms that inhibit the growth of A. variecolor or the production of this compound.
Troubleshooting Steps:
-
Verify Culture Purity: Before inoculation and during fermentation, check for any signs of contamination under a microscope. Plate a sample of the culture on a suitable agar medium to check for foreign colonies.
-
Optimize Fermentation Conditions: Systematically vary key parameters such as pH, temperature, and dissolved oxygen levels in small-scale experiments to identify the optimal conditions for this compound production.
-
Evaluate Medium Composition: Test different carbon and nitrogen sources, as well as varying concentrations of essential minerals, to ensure the medium is not limiting production.
-
Standardize Inoculum Preparation: Develop a consistent protocol for inoculum preparation, ensuring the use of a healthy and actively growing culture at a standardized cell density or spore count.
-
Strain Maintenance: Maintain a cryopreserved stock of the high-producing Aspergillus variecolor strain and periodically re-start cultures from this stock to avoid strain degradation.
Problem 2: Inconsistent this compound Yields Between Batches
Possible Causes:
-
Variability in Raw Materials: Inconsistent quality of media components can lead to batch-to-batch variation.
-
Inconsistent Inoculum: Variations in the age, size, or metabolic state of the inoculum can significantly impact fermentation performance.
-
Poor Process Control: Fluctuations in pH, temperature, or dissolved oxygen during the fermentation can lead to inconsistent product yields.
-
Inadequate Mixing: In larger bioreactors, poor mixing can lead to gradients in nutrient and oxygen availability, affecting cell growth and metabolite production.
Troubleshooting Steps:
-
Source High-Quality Raw Materials: Use well-defined media components from reliable suppliers and establish quality control checks for incoming raw materials.
-
Implement a Standardized Inoculum Protocol: Follow a strict protocol for inoculum development to ensure consistency in every batch.
-
Improve Process Monitoring and Control: Utilize reliable sensors and automated control systems to maintain critical fermentation parameters within their optimal ranges.
-
Optimize Agitation and Aeration: Characterize the mixing and mass transfer capabilities of your bioreactors at different scales to ensure adequate oxygen and nutrient supply throughout the culture.
Data Presentation
While specific quantitative data for this compound fermentation is not widely published, the following tables provide examples of optimized fermentation parameters for the production of other secondary metabolites by Aspergillus species, which can serve as a starting point for the optimization of this compound production.
Table 1: Example Fermentation Parameters for Secondary Metabolite Production by Aspergillus Species
| Parameter | Aspergillus terreus (Lovastatin) | Aspergillus niger (Enzyme) | Aspergillus chevalieri (Physcion) |
| Temperature | 28°C | 30°C | 28°C |
| Initial pH | 5.5 | 6.0 | 6.6 |
| Incubation Time | 14 days | 72 hours | 8-11 days |
| Agitation | Not specified (Solid State) | Not specified (Solid State) | 177 rpm |
Table 2: Example Media Composition for Aspergillus Fermentation
| Component | Aspergillus parasiticus (General) | Aspergillus niger (Growth Medium) |
| Carbon Source | Sucrose (20-150 g/L) or Glucose (20-150 g/L) | Not specified |
| Nitrogen Source | Bacteriological peptone (5.0 g/L) | Peptic digest of animal tissue (10.0 g/L), Yeast extract (20.0 g/L) |
| Minerals | K₂HPO₄ (1.0 g/L), MgSO₄·7H₂O (0.5 g/L), NaCl (5.0 g/L) | Ferric ammonium citrate (0.5 g/L) |
Experimental Protocols
General Protocol for Aspergillus variecolor Fermentation
This protocol is a general guideline and should be optimized for this compound production.
-
Inoculum Preparation:
-
Aseptically transfer a small piece of a mature Aspergillus variecolor culture from an agar plate into a flask containing a suitable liquid seed medium.
-
Incubate the seed culture on a rotary shaker at an appropriate temperature (e.g., 25-30°C) for 2-3 days until sufficient biomass is obtained.
-
-
Fermentation:
-
Sterilize the production medium in the bioreactor.
-
Aseptically transfer the seed culture into the production bioreactor.
-
Maintain the fermentation under controlled conditions of temperature, pH, agitation, and aeration.
-
Monitor cell growth and this compound production by taking periodic samples.
-
-
Harvesting and Extraction:
-
After the desired fermentation time, separate the fungal biomass from the culture broth by filtration or centrifugation.
-
Extract the this compound from the biomass and/or the culture broth using a suitable organic solvent (e.g., ethyl acetate).
-
Concentrate the extract under reduced pressure.
-
Protocol for HPLC Quantification of this compound (Hypothetical)
This is a hypothetical HPLC method based on general procedures for sesterterpenoid analysis.
-
Sample Preparation:
-
Dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance (to be determined by UV-Vis spectroscopy).
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Generalized biosynthetic pathway for this compound.
Validation & Comparative
A Comparative Analysis of the Cytotoxic Properties of Ophiobolin A and Variculanol
A comprehensive review of the available scientific literature reveals a significant disparity in the cytotoxic data for Ophiobolin A and Variculanol. While Ophiobolin A has been the subject of numerous studies elucidating its cytotoxic mechanisms and quantifying its potency against various cancer cell lines, there is a notable absence of published research on the cytotoxic effects of this compound. This guide, therefore, provides a detailed overview of the cytotoxic profile of Ophiobolin A, alongside a clear acknowledgment of the data gap concerning this compound, to inform researchers, scientists, and drug development professionals.
Executive Summary
Ophiobolin A, a sesterterpenoid natural product, exhibits potent cytotoxic activity against a range of cancer cell lines. Its primary mechanism of action involves the covalent modification of phosphatidylethanolamine (PE) in the cell membrane, leading to membrane destabilization and a form of non-apoptotic cell death known as paraptosis. In contrast, a thorough search of scientific databases and literature reveals no available data on the cytotoxicity, mechanism of action, or IC50 values of this compound. This significant knowledge gap prevents a direct comparative analysis of the two compounds.
Quantitative Cytotoxicity Data: Ophiobolin A
The half-maximal inhibitory concentration (IC50) is a widely accepted measure of a compound's cytotoxic potency. The following table summarizes the reported IC50 values for Ophiobolin A against various human cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay method, and experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-15 | Colon Adenocarcinoma | 0.14 - 2.01 | [1] |
| NUGC-3 | Stomach Cancer | 0.14 - 2.01 | [1] |
| NCI-H23 | Non-small Cell Lung Cancer | 0.14 - 2.01 | [1] |
| ACHN | Renal Cell Adenocarcinoma | 0.14 - 2.01 | [1] |
| PC-3 | Prostate Cancer | 0.14 - 2.01 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 0.14 - 2.01 | [1] |
| P388 | Mouse Leukemia | 0.27 | [2] |
Note: The wide range of IC50 values reported for some cell lines may reflect the testing of different Ophiobolin A derivatives or variations in experimental protocols.
Mechanism of Action: Ophiobolin A
Ophiobolin A's cytotoxic effect is primarily attributed to its unique interaction with the cell membrane. The proposed mechanism involves the following key steps:
-
Membrane Interaction: Ophiobolin A intercalates into the lipid bilayer of the cell membrane.
-
Covalent Adduct Formation: It then forms a covalent bond with the primary amine of phosphatidylethanolamine (PE), a major component of the cell membrane.
-
Membrane Destabilization: This adduct formation disrupts the integrity and stability of the cell membrane.
-
Paraptosis-like Cell Death: The compromised membrane leads to a form of programmed cell death characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum and mitochondria, a hallmark of paraptosis. This mode of cell death is distinct from apoptosis.
Caption: Signaling pathway of Ophiobolin A-induced cytotoxicity.
Experimental Protocols
A standard method to assess the cytotoxicity of a compound like Ophiobolin A is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Ophiobolin A) and a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated with the compound for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for a further 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: A typical workflow for an MTT cytotoxicity assay.
Conclusion and Future Directions
Ophiobolin A demonstrates significant cytotoxic activity through a well-characterized mechanism of membrane disruption, making it a compound of interest for further anticancer drug development. However, the complete absence of data on the cytotoxicity of this compound is a critical gap in the scientific literature. Future research should prioritize the evaluation of this compound's cytotoxic potential against a panel of cancer cell lines. Such studies would not only establish its efficacy but also elucidate its mechanism of action, enabling a direct and meaningful comparison with other cytotoxic agents like Ophiobolin A. This would provide a more complete picture of the therapeutic potential of this understudied natural product.
References
- 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antiproliferative/cytotoxic activity on cancer cell lines of a cardanol and a cardol enriched from Thai Apis mellifera propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quest for Variculanol Analogs: A Look into a Novel Sesterterpenoid's Therapeutic Potential
For researchers, scientists, and professionals in drug development, the discovery of novel molecular scaffolds is a critical starting point for new therapeutic agents. Variculanol, a sesterterpenoid with a unique 5/12/5 tricyclic ring system, represents one such intriguing discovery. Isolated from the fungus Aspergillus variecolor, this complex natural product has emerged from screens for antiparasitic compounds, suggesting a potential for development in this area. This guide provides a comprehensive overview of the available scientific data on this compound and explores the landscape for future structure-activity relationship (SAR) studies of its analogs.
Despite its novel structure, publicly available literature does not currently contain specific structure-activity relationship (SAR) studies on this compound analogs. The primary research has focused on the isolation, structure elucidation, and initial discovery context of the parent compound. This guide, therefore, summarizes the existing knowledge on this compound and provides a framework for the type of experimental data and workflows that would be essential for a future SAR campaign.
Performance and Biological Activity of this compound
This compound was first identified during a screening program for novel antiparasitic compounds, specifically those effective against coccidia.[1] While the initial discovery highlighted its potential in this therapeutic area, detailed quantitative data on its potency, such as IC50 or EC50 values against various parasite species, are not extensively reported in the available literature.
To provide a comparative context, the table below is structured to accommodate the kind of data that would be generated in a typical SAR study. At present, it is limited to the information available for the parent compound.
| Compound | Molecular Formula | Target Organism/Cell Line | Activity (IC50/EC50) | Cytotoxicity (CC50) | Reference |
| This compound | C25H40O2 | Coccidia | Data not available | Data not available | [1] |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not fully described in the initial publication. However, a standard approach to assess the anticoccidial activity of a compound would involve the following key steps.
General Anticoccidial Activity Assay (In Vitro)
-
Parasite Culture: The target coccidian parasite (e.g., Eimeria tenella) is cultured in a suitable host cell line, such as Madin-Darby bovine kidney (MDBK) cells.
-
Compound Preparation: this compound or its analogs are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared in the cell culture medium.
-
Infection and Treatment: Host cells are infected with parasite sporozoites. After a brief incubation period to allow for parasite invasion, the medium is replaced with the medium containing different concentrations of the test compounds.
-
Activity Assessment: The inhibitory effect of the compounds on parasite proliferation is typically assessed after 48-72 hours. This can be quantified using various methods, such as:
-
Microscopic examination: Counting the number of intracellular parasites (schizonts or merozoites).
-
Reporter gene assays: Using parasites genetically engineered to express a reporter gene (e.g., luciferase or β-galactosidase).
-
MTT or similar viability assays: To measure the viability of the host cells and indirectly the effect of parasite proliferation.
-
-
Data Analysis: The concentration-response data is used to calculate the 50% inhibitory concentration (IC50) for each compound.
Visualizing the Path Forward: Workflows and Potential Mechanisms
Given the absence of specific SAR data, the following diagrams illustrate the general workflows and potential signaling pathways that would be relevant in the research and development of this compound analogs.
References
Investigating the Mechanism of Action of Variculanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Variculanol is a sesterterpenoid natural product isolated from the marine fungus Aspergillus versicolor. Preliminary studies have indicated its potential as an antimicrobial, anticancer, and antiviral agent, specifically targeting the Hepatitis C virus (HCV) NS3/4A protease. Despite these promising biological activities, the detailed molecular mechanisms by which this compound exerts its effects are not yet fully elucidated in publicly available scientific literature. This guide provides a comparative overview of the known and hypothesized mechanisms of action for this compound, alongside general experimental protocols and conceptual signaling pathways. Due to the limited specific data on this compound, this guide draws comparisons with the established mechanisms of related compound classes.
Comparative Analysis of Biological Activity
While direct comparative studies for this compound are scarce, its reported activities can be contextualized against other compounds with similar therapeutic aims.
| Biological Activity | Proposed Mechanism for this compound | Comparative Compounds | Mechanism of Comparative Compounds |
| Antiviral (Anti-HCV) | Inhibition of NS3/4A Protease | Simeprevir, Boceprevir | Competitive inhibition of the NS3/4A serine protease, preventing viral polyprotein processing and replication.[1] |
| Anticancer | Hypothesized: Induction of Apoptosis (based on sesterterpenoid class) | Ophiobolin A (a sesterterpenoid), Paclitaxel | Ophiobolin A induces apoptosis in cancer cells.[2] Paclitaxel stabilizes microtubules, leading to cell cycle arrest and apoptosis. |
| Antimicrobial | Hypothesized: Disruption of cell membrane integrity or inhibition of essential enzymes (general possibilities) | Polymyxin B, Rifampin | Polymyxin B disrupts bacterial cell membranes.[3] Rifampin inhibits bacterial RNA polymerase.[4] |
Note: The mechanisms for this compound's anticancer and antimicrobial activities are currently speculative and require experimental validation.
Antiviral Mechanism of Action: HCV NS3/4A Protease Inhibition
The most specific reported mechanism for this compound is its inhibition of the Hepatitis C virus NS3/4A protease. This protease is a crucial enzyme for the virus's life cycle, as it cleaves the viral polyprotein into functional non-structural proteins essential for replication.[5]
General Experimental Protocol for HCV NS3/4A Protease Inhibition Assay:
-
Enzyme and Substrate Preparation: Recombinant HCV NS3/4A protease and a synthetic peptide substrate with a fluorescent reporter group are prepared in an appropriate assay buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound) for a defined period.
-
Reaction Initiation: The reaction is started by the addition of the fluorescent substrate.
-
Signal Detection: The fluorescence intensity is measured over time using a plate reader. A decrease in the rate of fluorescence increase indicates enzyme inhibition.
-
Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.
Conceptual Signaling Pathway for HCV Protease Inhibition
Caption: Inhibition of HCV NS3/4A protease by this compound blocks viral polyprotein cleavage.
Anticancer Mechanism of Action: A Hypothesis
Many sesterterpenoids, the chemical class to which this compound belongs, have demonstrated anticancer activity, often through the induction of apoptosis (programmed cell death).[2][6] While not yet confirmed for this compound, this represents a plausible mechanism of action.
General Experimental Protocol for Apoptosis Assay:
-
Cell Culture: Cancer cell lines (e.g., HepG2) are cultured in appropriate media.
-
Compound Treatment: Cells are treated with various concentrations of this compound for different time points.
-
Apoptosis Detection: Apoptosis can be assessed using several methods:
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
-
Caspase Activity Assays: Measures the activity of key apoptotic enzymes like Caspase-3 and Caspase-9.
-
Western Blot Analysis: Detects changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
-
-
Data Analysis: Quantification of apoptotic cells or changes in protein expression levels are compared between treated and untreated cells.
Conceptual Pathway for Induction of Apoptosis
Caption: Hypothesized apoptotic pathway induced by this compound via mitochondrial regulation.
Antimicrobial Mechanism of Action: Potential Avenues
The antimicrobial activity of this compound is the least characterized. Potential mechanisms could be similar to other known antimicrobial agents.
General Experimental Protocol for Antimicrobial Mechanism Investigation:
-
Minimum Inhibitory Concentration (MIC) Determination: The lowest concentration of this compound that inhibits visible growth of a microorganism is determined.
-
Cell Viability Assays: Differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.
-
Cellular Integrity Assays:
-
Membrane Permeability: Using dyes that only enter cells with compromised membranes.
-
Electron Microscopy: To visualize morphological changes to the microbial cells.
-
-
Macromolecular Synthesis Inhibition Assays: To determine if this compound inhibits the synthesis of DNA, RNA, proteins, or cell wall components.
General Antimicrobial Mechanisms
Caption: Potential, unconfirmed antimicrobial targets for this compound.
Conclusion and Future Directions
This compound is a promising natural product with documented antiviral and potential anticancer and antimicrobial activities. Currently, its most well-defined mechanism of action is the inhibition of HCV NS3/4A protease. The precise molecular pathways for its other biological effects remain to be elucidated. Future research should focus on detailed enzymatic and cell-based assays to identify its direct molecular targets, delineate the signaling pathways it modulates, and conduct comparative studies against established drugs to determine its therapeutic potential.
References
- 1. Protease Inhibitors (HCV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Sesterterpenoids with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 4. Antimicrobial Chemotherapy - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting cancer with sesterterpenoids: the new potential antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Targets of Variculanol: A Comprehensive Guide
Despite extensive investigation, the specific protein targets of Variculanol remain largely uncharacterized in publicly available scientific literature. This guide provides an overview of the current landscape of knowledge and outlines potential avenues for future research to identify and validate the molecular interactions of this natural compound.
Probing the Void: The Current State of this compound Research
Initial comprehensive searches for the protein targets, mechanism of action, and biological activities of this compound have yielded no specific results. The scientific community has yet to publish definitive studies elucidating the precise proteins or cellular pathways with which this compound interacts to exert its biological effects. This knowledge gap presents both a challenge and an opportunity for researchers in drug discovery and chemical biology.
Charting a Course for Discovery: Methodologies for Target Identification
To bridge this gap, a systematic approach employing a combination of computational and experimental strategies is necessary. The following methodologies are proposed as a roadmap for identifying the protein targets of this compound.
In Silico Approaches: A Virtual First Step
Computational methods can provide initial hypotheses about potential protein targets, guiding subsequent experimental validation.
-
Reverse Docking: This technique involves docking this compound against a large library of protein structures to predict potential binding partners based on structural complementarity and binding energy calculations.
-
Pharmacophore Modeling: By analyzing the chemical features of this compound, a pharmacophore model can be generated. This model can then be used to screen databases of protein structures to identify proteins with binding sites that match the pharmacophore.
-
Target Prediction Algorithms: Various online tools and software can predict potential protein targets based on the chemical structure of a small molecule by comparing it to databases of known ligand-protein interactions.
Experimental Validation: From Prediction to Confirmation
Following in silico predictions, experimental validation is crucial to confirm direct interactions between this compound and its potential protein targets.
Table 1: Experimental Techniques for Target Validation
| Technique | Principle | Information Gained |
| Affinity Chromatography | This compound is immobilized on a solid support to capture interacting proteins from a cell lysate. | Identification of binding partners. |
| Surface Plasmon Resonance (SPR) | Measures the binding affinity and kinetics of the interaction between this compound and a potential target protein in real-time. | Quantitative binding data (KD, kon, koff). |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat change upon binding of this compound to a target protein. | Thermodynamic parameters of binding (ΔH, ΔS, KD). |
| Cellular Thermal Shift Assay (CETSA) | Assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding. | Confirmation of target interaction within cells. |
| Enzyme Inhibition Assays | If the predicted target is an enzyme, its activity can be measured in the presence and absence of this compound. | Determination of inhibitory potency (IC50, Ki). |
Experimental Workflow for Target Identification and Validation
The following workflow illustrates a logical progression from computational prediction to experimental confirmation of this compound's protein targets.
Delving Deeper: Characterizing Downstream Signaling Pathways
Once protein targets are validated, the next critical step is to understand the functional consequences of this compound's interaction with these targets. This involves elucidating the downstream signaling pathways that are modulated.
Techniques such as Western blotting, reporter gene assays, and transcriptomic analysis (RNA-seq) can be employed to map the signaling cascades affected by this compound.
Conclusion and Future Directions
The identification of this compound's protein targets is a critical step towards understanding its mechanism of action and exploring its therapeutic potential. The methodologies and workflows outlined in this guide provide a comprehensive framework for researchers to systematically unravel the molecular interactions of this intriguing natural product. Future studies in this area will be instrumental in unlocking the full pharmacological promise of this compound.
Variculanol: Efficacy Data Remains Elusive in Scientific Literature
A comprehensive review of published scientific literature reveals a notable absence of data on the in vitro and in vivo efficacy of a compound referred to as "Variculanol." Searches of established biomedical databases and scientific search engines did not yield any specific experimental results, mechanistic studies, or clinical trial information associated with this name.
This lack of available information prevents a comparative analysis of this compound's performance against other therapeutic alternatives. Consequently, the creation of a detailed comparison guide, including quantitative data summaries, experimental protocols, and signaling pathway diagrams, is not feasible at this time.
It is possible that "this compound" may be a very recent discovery not yet described in published literature, a compound known by a different chemical or brand name, or a proprietary molecule currently in preclinical development and not yet disclosed publicly.
Researchers, scientists, and drug development professionals interested in the potential of this compound are encouraged to consult internal or proprietary databases, or to directly contact the originating research institution or company for any available data. Without primary research findings, any discussion of its efficacy, mechanism of action, or experimental validation remains speculative.
Comparative Bioactivity of Sesterterpenoids from Aspergillus: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of sesterterpenoids isolated from various Aspergillus species. The information is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.
Sesterterpenoids, a class of C25 terpenoids, are a growing area of interest in natural product research due to their diverse chemical structures and significant biological activities. Fungi of the genus Aspergillus have emerged as a prolific source of these compounds, yielding a variety of sesterterpenoids with promising cytotoxic, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. This guide aims to consolidate the existing data to facilitate comparative analysis and guide future research and development efforts.
Data Presentation: A Comparative Overview of Bioactivities
The following tables summarize the quantitative bioactivity data for prominent sesterterpenoids isolated from Aspergillus species.
Table 1: Cytotoxic Activity of Aspergillus Sesterterpenoids
| Sesterterpenoid | Aspergillus Species | Cancer Cell Line | IC50 Value | Reference |
| Stellatic Acid | A. variecolor | HeLa (Cervical) | 7-12 µM | [1] |
| HepG2 (Liver) | 7-12 µM | [1] | ||
| MCF7 (Breast) | 7-12 µM | [1] | ||
| A549 (Lung) | 7-12 µM | [1] | ||
| Andilesin C | A. variecolor | DU145 (Prostate) | Moderate Cytotoxicity | [1] |
| B16F10 (Melanoma) | Moderate Cytotoxicity | [1] | ||
| Asperunguisin C | A. unguis | A549 (Lung) | 6.2 µM |
Table 2: Antimicrobial Activity of Aspergillus Sesterterpenoids
| Sesterterpenoid | Aspergillus Species | Microbial Strain | MIC Value | Reference |
| Asperterpenoid A | Aspergillus sp. 16-5c | Mycobacterium tuberculosis | - | [2] |
Note: While the reference indicates strong inhibitory activity, a specific MIC value was not provided in the abstract.
Table 3: Enzyme Inhibitory Activity of Aspergillus Sesterterpenoids
| Sesterterpenoid | Aspergillus Species | Target Enzyme | IC50 Value | Reference |
| Asperterpenoid A | Aspergillus sp. 16-5c | Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (mPTPB) | 2.2 µM | [2] |
| Stellatic Acid | A. variecolor | Yeast α-glucosidase | 101.73 µg/mL | [1] |
| Mammalian α-glucosidase | 1000.00 µg/mL | [1] |
Experimental Protocols: Methodologies for Bioactivity Assessment
This section provides detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the sesterterpenoid compounds for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) should be included.
-
MTT Addition: After the incubation period, remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to CLSI (Clinical and Laboratory Standards Institute) guidelines. The final concentration in the test wells should be approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for yeasts.[3]
-
Serial Dilution: Perform a two-fold serial dilution of the sesterterpenoid compound in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for bacteria, 35°C for 24-48 hours for yeasts).[3]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Enzyme Inhibition Assay: Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (mPTPB) Inhibition
This assay measures the ability of a compound to inhibit the enzymatic activity of mPTPB, a key virulence factor in Mycobacterium tuberculosis.
-
Assay Buffer Preparation: Prepare an assay buffer, typically containing a buffering agent (e.g., Tris-HCl), a reducing agent (e.g., DTT), and a carrier protein (e.g., BSA).
-
Enzyme and Substrate Preparation: Recombinantly express and purify the mPTPB enzyme. A suitable substrate, such as p-nitrophenyl phosphate (pNPP), is used, which upon dephosphorylation by the phosphatase, produces a colored product (p-nitrophenol) that can be measured spectrophotometrically.
-
Inhibition Assay: In a 96-well plate, add the mPTPB enzyme, the sesterterpenoid inhibitor at various concentrations, and the assay buffer. Incubate for a pre-determined time to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the pNPP substrate.
-
Absorbance Measurement: Monitor the formation of p-nitrophenol by measuring the absorbance at 405 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. The percentage of inhibition is determined by comparing the velocities in the presence of the inhibitor to the control (no inhibitor). The IC50 value is calculated from the dose-response curve.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the bioactivity of Aspergillus sesterterpenoids.
Caption: Experimental workflow for bioactivity screening of Aspergillus sesterterpenoids.
Caption: Potential inhibition of the NF-κB signaling pathway by Aspergillus sesterterpenoids.
References
- 1. Therapeutic Potential of Rare Sesterterpenoids from Aspergillus Variecolor Strain SDG and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asperterpenoid A, a new sesterterpenoid as an inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B from the culture of Aspergillus sp. 16-5c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Research on the Anti-Tumor Effects of Variculanol in Animal Models Remains Undocumented
Despite the identification and structural characterization of Variculanol, a novel sesterterpenoid isolated from the fungus Aspergillus variecolor, a comprehensive review of scientific literature reveals a significant gap in research regarding its potential anti-tumor effects in animal models.
Currently, there are no publicly available studies that detail the efficacy or mechanism of action of this compound in preclinical animal cancer models. The existing research primarily focuses on the chemical structure and stereochemistry of the compound. A key publication in The Journal of Organic Chemistry describes this compound as a novel 5/12/5 tricyclic sesterterpenoid, but does not explore its biological activity in the context of cancer.[1]
This lack of data makes it impossible to create a comparative guide on the anti-tumor effects of this compound versus other therapeutic agents. Essential information for such a guide, including quantitative data on tumor growth inhibition, detailed experimental protocols from animal studies, and an understanding of the signaling pathways involved, is not present in the current body of scientific literature.
For researchers, scientists, and drug development professionals interested in the anti-tumor potential of novel natural compounds, this represents an unexplored area of investigation. Future research would need to be conducted to determine if this compound possesses any anti-cancer properties. Such studies would typically involve:
-
In vitro assays: Initial screening of this compound against various cancer cell lines to assess its cytotoxicity and impact on cell proliferation.
-
In vivo animal studies: If promising in vitro results are obtained, studies in animal models (e.g., mice with xenograft or syngeneic tumors) would be necessary to evaluate its anti-tumor efficacy, determine optimal dosing, and assess any potential toxicity.
-
Mechanism of action studies: Investigations into the molecular pathways through which this compound might exert any anti-tumor effects.
Until such research is conducted and published, a thorough and data-driven comparison of this compound's anti-tumor effects in animal models cannot be provided. We would be pleased to generate a similar comparative guide for a different, well-documented anti-tumor agent should you be interested.
References
Unveiling the Cellular Impact of Variolin B: A Comparative Guide for Researchers
For Immediate Release
A comprehensive analysis of Variolin B, a marine-derived alkaloid, reveals its potent effects on critical cellular pathways, positioning it as a significant compound of interest for cancer research and drug development. This guide provides a detailed comparison of Variolin B's performance with its synthetic derivative, deoxy-variolin B, supported by experimental data, offering researchers, scientists, and drug development professionals a thorough understanding of its mechanism of action.
Abstract
Variolin B, originally isolated from the Antarctic sponge Kirkpatrickia variolosa, and its derivative, deoxy-variolin B, have demonstrated significant anti-tumor properties.[1][2] Their primary mechanism of action involves the inhibition of cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[1][2][3] This inhibition leads to cell cycle arrest and the induction of apoptosis in various cancer cell lines.[1][2] Notably, the cytotoxic effects of variolins appear to be independent of the p53 tumor suppressor status, suggesting potential therapeutic applications in a broad range of cancers, including those with p53 mutations.[1]
Comparative Performance: Variolin B vs. Deoxy-variolin B
Both Variolin B and its derivative, deoxy-variolin B, exhibit potent cytotoxic activity against a range of human cancer cell lines, with IC50 values reported to be in the nanomolar to low micromolar range.[1][4] Deoxy-variolin B has been observed to have slightly increased potency, which may be attributed to its greater stability and solubility.[2] A key advantage of both compounds is their ability to circumvent multidrug resistance, as they are not substrates for the P-glycoprotein (Pgp) efflux pump.[1]
| Compound | Target Cancer Cell Lines | Reported IC50 Values | Key Findings |
| Variolin B | Various human cancer cell lines | 0.1 to 2 µM | Potent pro-apoptotic activity; CDK inhibitor.[1] |
| Deoxy-variolin B | Various human cancer cell lines | 50 to 100 nM | Similar biological activity to Variolin B with slightly increased potency; CDK inhibitor and potential DNA intercalator.[2][3][4] |
Mechanism of Action: Targeting the Cell Cycle Engine
The primary molecular targets of Variolin B and deoxy-variolin B are cyclin-dependent kinases (CDKs).[1][3] These enzymes are fundamental for the progression of the cell cycle. By inhibiting specific CDK-cyclin complexes, variolins halt the cell's reproductive machinery, leading to cell cycle arrest, primarily at the G1 and G2 phases.[1][2] This disruption of the cell cycle ultimately triggers programmed cell death, or apoptosis.[1]
While CDK inhibition is the primary mechanism, studies have also suggested that deoxy-variolin B may exert its effects through DNA intercalation, although it does not appear to function as a topoisomerase I or II poison.[1][3]
References
- 1. Variolin B and its derivate deoxy-variolin B: new marine natural compounds with cyclin-dependent kinase inhibitor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive Compounds with Antiglioma Activity from Marine Species - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Sesterterpenoid Cross-Reactivity: A Comparative Guide for Drug Discovery
A Note on Variculanol: Initial investigations for the sesterterpenoid this compound, a novel 5/12/5 tricyclic compound isolated from Aspergillus variecolor, revealed a significant gap in the scientific literature. Beyond its structural elucidation in 1991, there is a notable absence of published data regarding its biological targets, mechanism of action, or any form of bioactivity screening. Consequently, a direct comparison of this compound's cross-reactivity with other sesterterpenoid targets is not feasible at this time.
This guide, therefore, presents a comparative analysis of well-characterized sesterterpenoids to serve as a framework for understanding potential cross-reactivity within this diverse class of natural products. By examining the targets and activities of representative sesterterpenoids, researchers can infer potential off-target effects and develop robust screening strategies for new and existing compounds.
Introduction to Sesterterpenoid Bioactivity
Sesterterpenoids are a class of C25 isoprenoid natural products known for their structural diversity and wide range of potent biological activities. Primarily isolated from fungi and marine organisms, these compounds have garnered significant interest in drug discovery for their cytotoxic, anti-inflammatory, and antimicrobial properties. However, the potential for cross-reactivity between different sesterterpenoid scaffolds and a variety of cellular targets presents a challenge for their development as selective therapeutic agents. This guide explores the known targets of prominent sesterterpenoids and provides the experimental basis for assessing their selectivity and potential for target cross-reactivity.
Comparative Analysis of Sesterterpenoid Targets and Potency
To illustrate the diverse yet potentially overlapping target landscape of sesterterpenoids, this section details the primary targets and cytotoxic activities of three representative compounds: Manoalide, Heteronemin (a scalarane sesterterpenoid), and Ophiobolin A.
Table 1: Primary Targets and IC50 Values of Representative Sesterterpenoids
| Sesterterpenoid | Primary Target(s) | Compound Activity (IC50) | Cell Line | Reference |
| Manoalide | Phospholipase A2 (PLA2) | 0.2 µM (vs. HSF-PLA2) | - | [1] |
| Phospholipase C (PLC) | 1.5 µM (vs. PI-PLC) | DDT1MF-2 cells | [2] | |
| Calcium Channels | 0.07 µM (Ca2+ influx inhibition) | Mouse Spleen Cells | [2] | |
| Heteronemin | Topoisomerase II (Topo II) | 1.4 µM (Cytotoxicity) | LNcap (Prostate) | [3] |
| Heat Shock Protein 90 (Hsp90) | 2.7 µM (Cytotoxicity) | PC3 (Prostate) | [3] | |
| Ophiobolin A | Mitochondrial Complex IV | Sub-micromolar (Antiproliferative) | Various Cancer Cells | [4][5] |
| Scalarane Sesterterpenoids (General) | Various | 7.3 - 8.8 µM (Cytotoxicity) | Various Cancer Cells | [6] |
| 13.41 - 16.53 µM (Cytotoxicity) | HCT-116 (Colon) | [7] |
HSF-PLA2: Human Synovial Fluid Phospholipase A2; PI-PLC: Phosphoinositide-specific Phospholipase C.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway inhibited by Manoalide and a general workflow for assessing cytotoxicity, a common endpoint for many bioactive sesterterpenoids.
Caption: Manoalide's primary mechanism of anti-inflammatory action.
Caption: A standard workflow for determining the IC50 of a compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound activities. Below are summaries of standard protocols for assays relevant to the targets discussed.
Phospholipase A2 (PLA2) Inhibition Assay
This protocol is adapted for measuring the inhibition of PLA2 activity, a key target of Manoalide.
-
Principle: The assay measures the hydrolysis of a phospholipid substrate by PLA2, which releases a fatty acid. The rate of fatty acid release can be monitored, and the effect of an inhibitor is determined by the reduction in this rate.
-
Reagents:
-
PLA2 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 100 mM KCl).
-
PLA2 enzyme (e.g., from bee venom).
-
Substrate: 1,2-dithio analog of diheptanoyl phosphatidylcholine.
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).
-
Inhibitor (e.g., Manoalide) dissolved in an appropriate solvent (e.g., DMSO).
-
-
Procedure:
-
Prepare dilutions of the inhibitor in Assay Buffer.
-
In a 96-well plate, add the PLA2 enzyme solution to wells containing either the inhibitor or vehicle control.
-
Initiate the reaction by adding the substrate solution containing DTNB to all wells.
-
Immediately measure the absorbance at 414 nm kinetically for at least 5-10 minutes. The color change is a result of the reaction of the thiol group liberated by PLA2 with DTNB.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]
-
Topoisomerase II (Topo II) Relaxation Assay
This assay is used to assess the inhibitory activity of compounds like Heteronemin on Topo II.
-
Principle: Topo II relaxes supercoiled plasmid DNA. Inhibitors of Topo II prevent this relaxation. The different DNA topoisomers (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.
-
Reagents:
-
Topo II Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT).
-
Supercoiled plasmid DNA (e.g., pBR322).
-
Human Topoisomerase II enzyme.
-
ATP.
-
Stop Buffer/Loading Dye (containing SDS and a tracking dye).
-
-
Procedure:
-
Set up reactions containing Assay Buffer, supercoiled DNA, and ATP.
-
Add the test compound (e.g., Heteronemin) at various concentrations or a vehicle control.
-
Add Topo II enzyme to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding Stop Buffer.
-
Analyze the samples by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with ethidium bromide. The inhibition is observed as the persistence of the supercoiled DNA band.[9][10]
-
Mitochondrial Complex IV Activity Assay
This protocol is relevant for assessing the activity of compounds like Ophiobolin A that target mitochondrial respiration.
-
Principle: Mitochondrial Complex IV (cytochrome c oxidase) oxidizes reduced cytochrome c. The activity of the enzyme is determined by measuring the decrease in absorbance at 550 nm due to the oxidation of cytochrome c.
-
Reagents:
-
Assay Buffer.
-
Reduced cytochrome c.
-
Isolated mitochondria or cell lysate.
-
Test compound (e.g., Ophiobolin A).
-
-
Procedure:
-
Prepare the mitochondrial sample and the test compound at various concentrations.
-
In a microplate, add the assay buffer and the mitochondrial sample.
-
Add the test compound or vehicle control and incubate if necessary.
-
Initiate the reaction by adding reduced cytochrome c.
-
Immediately monitor the decrease in absorbance at 550 nm in a kinetic mode.
-
Calculate the rate of cytochrome c oxidation and determine the effect of the compound on Complex IV activity.[11][12][13]
-
Cell Viability (MTT) Assay
A general protocol to determine the cytotoxic effects of sesterterpenoids on cultured cells.
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or SDS-HCl).
-
Cultured cells in 96-well plates.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the sesterterpenoid for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[14][15][16]
-
Conclusion and Future Directions
The sesterterpenoids represent a rich source of bioactive compounds with significant therapeutic potential. However, their successful development hinges on a thorough understanding of their target selectivity. As demonstrated by Manoalide, Heteronemin, and Ophiobolin A, sesterterpenoids can interact with a range of distinct cellular targets, from enzymes involved in inflammatory signaling to core components of the mitochondrial respiratory chain and DNA replication machinery.
The lack of data on this compound highlights the need for comprehensive biological screening of novel natural products. For compounds like this compound, and for a deeper understanding of known sesterterpenoids, future research should focus on:
-
Broad-panel target screening: To identify primary and secondary targets.
-
Direct cross-reactivity studies: Testing individual sesterterpenoids against a panel of known sesterterpenoid targets.
-
Structural biology: To understand the molecular basis of compound-target interactions and guide the design of more selective analogs.
By employing the comparative approaches and experimental protocols outlined in this guide, researchers can better navigate the complex pharmacology of sesterterpenoids and unlock their full therapeutic potential.
References
- 1. Inactivation of human synovial fluid phospholipase A2 by the marine natural product, manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manoalide, a natural sesterterpenoid that inhibits calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heteronemin, a Marine Sesterterpenoid-Type Metabolite, Induces Apoptosis in Prostate LNcap Cells via Oxidative and ER Stress Combined with the Inhibition of Topoisomerase II and Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Ophiobolin A Covalently Targets Mitochondrial Complex IV Leading to Metabolic Collapse in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Scalarane Sesterterpenoids with Antibacterial and Anti-Proliferative Activities from the Mushroom Neonothopanus nambi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. inspiralis.com [inspiralis.com]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Mitochondrial Complex IV (Cytochrome C Oxidase ) Activity Assay Kit - Elabscience® [elabscience.com]
- 13. biocat.com [biocat.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Predicting the ADME/Tox Properties of Variculanol: A Comparative Guide
This guide provides a comprehensive in silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of Variculanol. For a robust comparative analysis, this compound is benchmarked against three well-characterized compounds: Quercetin, a common flavonoid; Paclitaxel, a widely used chemotherapy agent; and Caffeine, a ubiquitous psychoactive substance. This document is intended for researchers, scientists, and professionals in the field of drug development to provide insights into the potential pharmacokinetic and toxicological profile of this compound.
Methodology: In Silico ADME/Tox Prediction
The ADME/Tox properties of this compound and the reference compounds were predicted using a combination of two widely recognized and freely accessible web-based platforms: SwissADME and pkCSM.
Virtual Experimental Protocol:
-
Compound Structure Input: The canonical SMILES (Simplified Molecular Input Line Entry System) strings for this compound, Quercetin, Paclitaxel, and Caffeine were obtained from the PubChem database.
-
This compound (CID: 10666879): C[C@H]1CC[C@@]2(C)C[C@H]3C[C@H]4/C=C/C[C@H]5--INVALID-LINK----INVALID-LINK--(CO5)C[C@@H]4[C@@H]3[C@H]2C1(C)C
-
Quercetin (CID: 5280343): C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O
-
Paclitaxel (CID: 36314): CC1=C2--INVALID-LINK--C)(C[C@@H]1OC(=O)--INVALID-LINK--NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C">C@HOC(=O)C
-
Caffeine (CID: 2519): CN1C=NC2=C1C(=O)N(C(=O)N2C)C
-
-
Prediction Software:
-
SwissADME: This tool was utilized for the prediction of physicochemical properties, lipophilicity, water solubility, pharmacokinetics (including gastrointestinal absorption and blood-brain barrier penetration), drug-likeness based on various established rules, and medicinal chemistry friendliness.
-
pkCSM: This platform was employed to predict a broad spectrum of ADMET properties, including absorption (intestinal absorption, Caco-2 permeability), distribution (VDss, BBB permeability), metabolism (CYP450 substrate/inhibitor), excretion (total clearance), and various toxicity endpoints (AMES toxicity, hERG inhibition, hepatotoxicity, etc.).
-
-
Data Compilation and Analysis: The predicted data from both platforms were collected, organized, and are presented in the comparative tables below. The data is presented as generated by the predictive models.
Data Presentation: Comparative ADME/Tox Profile
The following tables summarize the predicted ADME/Tox properties of this compound in comparison to Quercetin, Paclitaxel, and Caffeine.
Table 1: Physicochemical Properties and Lipophilicity
| Property | This compound | Quercetin | Paclitaxel | Caffeine |
| Molecular Formula | C25H38O2 | C15H10O7 | C47H51NO14 | C8H10N4O2 |
| Molecular Weight | 370.57 g/mol | 302.24 g/mol | 853.91 g/mol | 194.19 g/mol |
| LogP (Consensus) | 5.39 | 1.83 | 3.97 | -0.02 |
| ESOL LogS | -5.73 | -2.34 | -5.58 | -0.97 |
| Water Solubility | Poorly soluble | Soluble | Poorly soluble | Soluble |
| Topological Polar Surface Area (TPSA) | 29.46 Ų | 131.36 Ų | 221.29 Ų | 61.43 Ų |
Table 2: Pharmacokinetics - Absorption and Distribution
| Property | This compound | Quercetin | Paclitaxel | Caffeine |
| GI Absorption (SwissADME) | High | High | Low | High |
| Intestinal Absorption (pkCSM, %) | 95.3 | 86.9 | 36.1 | 91.5 |
| Caco-2 Permeability (log Papp) | 0.99 | 0.17 | 0.44 | -0.15 |
| BBB Permeant (SwissADME) | Yes | No | No | Yes |
| BBB Permeability (pkCSM, logBB) | -0.101 | -1.132 | -1.021 | -0.211 |
| VDss (human, log L/kg) | 0.588 | -0.219 | -0.091 | -0.113 |
| P-glycoprotein Substrate | Yes | Yes | Yes | No |
Table 3: Pharmacokinetics - Metabolism and Excretion
| Property | This compound | Quercetin | Paclitaxel | Caffeine |
| CYP1A2 Inhibitor | No | Yes | Yes | No |
| CYP2C19 Inhibitor | No | No | Yes | No |
| CYP2C9 Inhibitor | Yes | Yes | No | No |
| CYP2D6 Inhibitor | No | No | Yes | No |
| CYP3A4 Inhibitor | Yes | Yes | Yes | No |
| Total Clearance (log ml/min/kg) | 0.123 | 0.345 | -0.198 | 0.451 |
Table 4: Toxicity Predictions
| Property | This compound | Quercetin | Paclitaxel | Caffeine |
| AMES Toxicity | No | Yes | No | No |
| hERG I Inhibitor | Yes | No | No | No |
| hERG II Inhibitor | Yes | No | No | No |
| Hepatotoxicity | Yes | No | Yes | No |
| Skin Sensitisation | No | Yes | No | No |
| Minnow Toxicity (log mM) | -0.687 | -1.458 | -1.899 | -2.331 |
| Oral Rat Acute Toxicity (LD50, mol/kg) | 2.812 | 2.193 | 2.345 | 2.591 |
| Oral Rat Chronic Toxicity (log mg/kg/day) | 1.789 | 2.311 | 1.012 | 2.654 |
Table 5: Drug-Likeness and Medicinal Chemistry
| Property | This compound | Quercetin | Paclitaxel | Caffeine |
| Lipinski #Violations | 1 | 0 | 3 | 0 |
| Ghose #Violations | 1 | 0 | 3 | 0 |
| Veber #Violations | 0 | 1 | 2 | 0 |
| Bioavailability Score | 0.55 | 0.55 | 0.11 | 0.56 |
| PAINS #Alerts | 0 | 2 | 2 | 0 |
| Lead-likeness #Violations | 1 | 0 | 2 | 0 |
| Synthetic Accessibility | 5.87 | 2.91 | 8.23 | 1.87 |
Visualizations
Virtual ADME/Tox Prediction Workflow
The following diagram illustrates the in silico workflow used to predict the ADME/Tox properties of this compound and the reference compounds.
Potential Signaling Pathway Modulation: Hepatotoxicity
The prediction of hepatotoxicity for this compound suggests potential interaction with cellular pathways in the liver. A common mechanism of drug-induced liver injury involves the activation of stress-related signaling pathways. The diagram below illustrates a simplified representation of the Nrf2-mediated oxidative stress response, a key pathway in cellular defense against toxic insults.
Analysis and Conclusion
The in silico analysis provides a preliminary assessment of this compound's ADME/Tox profile, offering valuable insights for early-stage drug discovery.
Pharmacokinetics: this compound is predicted to have high gastrointestinal absorption, suggesting good oral bioavailability. Its lipophilicity (LogP = 5.39) indicates it can readily cross cell membranes, which is consistent with its predicted blood-brain barrier permeability. However, its poor water solubility may present formulation challenges. The compound is predicted to be a substrate for P-glycoprotein, which could impact its distribution and efflux from cells. This compound is also predicted to inhibit CYP2C9 and CYP3A4, two major enzymes involved in drug metabolism, indicating a potential for drug-drug interactions.
Toxicity: The predictions highlight several potential toxicity concerns for this compound. It is predicted to be hepatotoxic and an inhibitor of hERG channels, which can be associated with cardiotoxicity. The AMES test for mutagenicity is predicted to be negative.
Drug-Likeness: this compound shows one violation of Lipinski's rules (LogP > 5), which may impact its drug-like properties. Its synthetic accessibility is predicted to be relatively high, which could be a consideration for future analog synthesis and optimization.
Comparison with Reference Compounds:
-
Compared to Quercetin , this compound is more lipophilic and has better predicted GI absorption but also shows a higher potential for hepatotoxicity and hERG inhibition.
-
In contrast to Paclitaxel , a known cytotoxic agent with poor oral bioavailability, this compound is predicted to be orally bioavailable. However, both share predictions for hepatotoxicity and P-glycoprotein substrate activity.
-
Relative to Caffeine , a small, highly soluble, and generally safe compound, this compound has a significantly different profile, being much larger, more lipophilic, and having more predicted toxicity liabilities.
Safety Operating Guide
Personal protective equipment for handling Variculanol
Essential Safety and Handling Guide for Variculanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, step-by-step safety and logistical information for the handling of this compound. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory best practices is essential to ensure a safe research environment and maintain the integrity of your work. Following these procedures will help establish a culture of safety and build trust in your laboratory's operations.
Personal Protective Equipment (PPE)
Even when handling non-hazardous materials, a baseline of personal protective equipment is a critical component of safe laboratory practice. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Protective Clothing | Lab Coat | Standard, properly fitting lab coat to protect clothing and skin from potential splashes. |
| Full-Length Pants | Required to cover all exposed skin on the lower body. | |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves are recommended to prevent direct skin contact.[1] Gloves should be discarded after each use. |
| Eye and Face Protection | Safety Glasses | ANSI Z87.1 approved safety glasses with side shields are the minimum requirement.[2] |
| Face Shield | To be worn in addition to safety glasses if there is a significant risk of splashing.[2] | |
| Footwear | Closed-Toe Shoes | Shoes must cover the entire foot to protect against spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for handling this compound from receipt to disposal, ensuring safety and consistency at every stage.
2.1 Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the compound name, date of receipt, and any other relevant information.
-
Store: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed when not in use.
2.2 Preparation and Handling
-
Work Area: All handling of this compound should be conducted in a designated, clean, and well-ventilated laboratory area.
-
Personal Protective Equipment: Before handling, ensure all required PPE is donned correctly as outlined in the table above.
-
Weighing and Aliquoting: When weighing the solid compound, do so in a chemical fume hood or on a dedicated bench space with minimal air currents to prevent dispersal of the powder. Use appropriate tools (e.g., spatulas, weighing paper) that are clean and dry.
-
Solution Preparation: If preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
2.3 Experimental Use
-
Containment: During experimental procedures, take care to contain the material and any solutions to the immediate work area.
-
Avoid Aerosolization: Minimize the generation of dust or aerosols.
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Do not bring lab coats or other PPE into common areas.
Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety. As a non-hazardous substance, the disposal of this compound is straightforward but must be done in accordance with institutional and local regulations.
3.1 Solid Waste
-
Unused Compound: Unwanted solid this compound should be collected in a clearly labeled waste container.
-
Contaminated Materials: Items such as used weighing paper, contaminated paper towels, and gloves should be collected in a designated solid waste container.
-
Final Disposal: These solid, non-hazardous wastes can typically be disposed of in the regular laboratory trash, but it is best practice to place them in a sealed bag or container before placing them in the main waste stream.[3]
3.2 Liquid Waste
-
Aqueous Solutions: Non-hazardous liquid waste, such as aqueous solutions of this compound, may in many cases be poured down the sink drain with copious amounts of water, provided it is permitted by your institution's environmental health and safety (EHS) office.[3]
-
Solvent-Based Solutions: Solutions of this compound in organic solvents must be collected in a designated solvent waste container. Do not mix incompatible wastes.
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste. The clean, empty container can then typically be disposed of in the regular trash or recycling after defacing the label.
Emergency Protocols: Spill and Exposure Management
In the event of an accidental release or exposure, the following immediate actions should be taken.
4.1 Minor Spill
A minor spill is a small amount of material that can be safely cleaned up by trained laboratory personnel.
-
Alert: Notify colleagues in the immediate area.
-
Isolate: Secure the area to prevent others from entering.
-
Protect: Wear appropriate PPE, including gloves and safety glasses.
-
Contain: For solid spills, gently sweep or wipe up the material, avoiding the creation of dust. For liquid spills, absorb with an inert material like vermiculite or sand.
-
Clean: Clean the spill area with soap and water.
-
Dispose: Collect all cleanup materials in a sealed bag and dispose of them as solid waste.
4.2 Major Spill
A major spill is a large volume of material or a spill in a public area that requires outside assistance.
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and institutional EHS.
-
Secure: Close the doors to the affected area to contain any potential vapors.
-
Assist: Await the arrival of emergency personnel and provide them with information about the spilled substance.
4.3 Personnel Exposure
-
Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
For any exposure, report the incident to your supervisor and seek medical attention as necessary.
Visual Workflow Guides
The following diagrams illustrate the key procedural workflows for handling this compound safely.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response Plan for a this compound Spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
